Product packaging for Methyl indole-3-carboxylate(Cat. No.:CAS No. 942-24-5)

Methyl indole-3-carboxylate

Cat. No.: B555151
CAS No.: 942-24-5
M. Wt: 175.18 g/mol
InChI Key: QXAUTQFAWKKNLM-UHFFFAOYSA-N
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Description

Methyl indole-3-carboxylate is the methyl ester of indole-3-carboxylic acid. It has a role as a metabolite. It is a member of indoles and a methyl ester. It is functionally related to an indole-3-carboxylic acid.
This compound has been reported in Balansia epichloe, Zymoseptoria tritici, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B555151 Methyl indole-3-carboxylate CAS No. 942-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAUTQFAWKKNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343334
Record name Methyl indole-3-carboxylate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-24-5
Record name Methyl indole-3-carboxylate
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Record name methyl 1H-indole-3-carboxylate
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Foundational & Exploratory

Methyl Indole-3-Carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of methyl indole-3-carboxylate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis protocols, and significant applications in biomedical research.

Core Compound Data

This compound is a derivative of indole, an aromatic heterocyclic organic compound. It serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.

Identifier Value Source
CAS Number 942-24-5[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
IUPAC Name methyl 1H-indole-3-carboxylate[1]
Synonyms 3-Carbomethoxyindole, 3-Methoxycarbonylindole, Methyl indolyl-3-carboxylate

Experimental Protocols

The synthesis and application of this compound are central to various research endeavors. Below are detailed methodologies for its preparation and a key reaction.

Synthesis via Fischer Esterification of Indole-3-Carboxylic Acid

This method involves the acid-catalyzed esterification of indole-3-carboxylic acid with methanol.

Materials:

  • Indole-3-carboxylic acid

  • Methanol (reagent grade)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve indole-3-carboxylic acid in an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction Steps Indole_COOH Indole-3-Carboxylic Acid Protonated_Indole_COOH Protonated Carboxylic Acid Indole_COOH->Protonated_Indole_COOH + H⁺ (from H₂SO₄) Methanol Methanol H2SO4 H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Indole_COOH->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Methyl_Indole_3_Carboxylate This compound Protonated_Ester->Methyl_Indole_3_Carboxylate - H⁺ Water Water Microwave_Synthesis_Workflow Aniline Substituted Aniline Enamine Enamine Intermediate Aniline->Enamine Methyl_Acetoacetate Methyl Acetoacetate Methyl_Acetoacetate->Enamine Cyclization Microwave-Assisted Pd-Catalyzed Cyclization Enamine->Cyclization Final_Product Methyl 2-Methyl-1H-indole-3-carboxylate Derivative Cyclization->Final_Product Signaling_Pathway_Inhibition cluster_inhibitors Synthesized Inhibitors cluster_pathways Cellular Targets / Pathways Methyl_Indole_3_Carboxylate This compound nNOS_Inhibitor nNOS Inhibitor Methyl_Indole_3_Carboxylate->nNOS_Inhibitor Synthesis PKC_Inhibitor PKCα Inhibitor Methyl_Indole_3_Carboxylate->PKC_Inhibitor Synthesis KDR_Inhibitor KDR Inhibitor Methyl_Indole_3_Carboxylate->KDR_Inhibitor Synthesis RNA_Pol_II_Inhibitor RNA Pol II Inhibitor Methyl_Indole_3_Carboxylate->RNA_Pol_II_Inhibitor Synthesis nNOS_Pathway Nitric Oxide Signaling nNOS_Inhibitor->nNOS_Pathway Inhibits PKC_Pathway PKCα Signaling Cascade PKC_Inhibitor->PKC_Pathway Inhibits KDR_Pathway VEGF/KDR Angiogenesis KDR_Inhibitor->KDR_Pathway Inhibits RNA_Pol_II_Pathway Gene Transcription (Cancer Cells) RNA_Pol_II_Inhibitor->RNA_Pol_II_Pathway Inhibits

References

The Multifaceted Biological Activities of Methyl Indole-3-carboxylate and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Methyl indole-3-carboxylate, a simple ester derivative of the naturally occurring indole-3-carboxylic acid, serves as a crucial starting material and a key pharmacophore in the development of novel therapeutic agents. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. The following table summarizes the reported IC50 values for selected derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
(Z)-methyl 3-((3-(3-morpholinopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate-Not Specified[1]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[2]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[2]
Monoindole Derivative 4 (4-chloro substituted)HepG2 (Liver)69.68[3]
Monoindole Derivative 4 (4-chloro substituted)A549 (Lung)71.68[3]
Monoindole Derivative 4 (4-chloro substituted)MOLT-3 (Leukemia)46.23[3]
Signaling Pathways in Anticancer Activity

Several indole derivatives, including those related to indole-3-carbinol and its metabolites, have been shown to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway .[4][5][6] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by indole derivatives can lead to apoptosis and a reduction in tumor growth.[4][5][6]

PI3K_Akt_mTOR_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Indole_Derivatives Indole-3-Carboxylate Derivatives Indole_Derivatives->PI3K inhibits Akt Akt Indole_Derivatives->Akt inhibits NFkB NFkB Indole_Derivatives->NFkB inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 PIP2 PIP2 PIP2->PI3K PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates IKK IKK Akt->IKK activates IκB IκB IKK->IκB phosphorylates (degradation) NFkB_complex NFkB_complex NFkB_complex->IκB NFkB_complex->NFkB releases NFkB->Gene_Expression translocates to nucleus

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • 96-well microplate

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Test compounds (this compound derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes and other essential cellular processes.

Quantitative Antimicrobial Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(Z)-methyl 3-((3-(3-methylbutanoyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8)Enterobacter cloacae0.004-0.03[1]
(Z)-methyl 3-((3-(3-methylbutanoyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8)Escherichia coli0.004-0.03[1]
(Z)-methyl 3-((3-(3-methylbutanoyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8)Micrococcus flavus0.004-0.03[1]
5-Bromo-indole-3-carboxamide-PA3-6-3 (Compound 13b)Staphylococcus aureus≤ 0.28 µM[7]
5-Bromo-indole-3-carboxamide-PA3-6-3 (Compound 13b)Acinetobacter baumannii≤ 0.28 µM[7]
5-Bromo-indole-3-carboxamide-PA3-6-3 (Compound 13b)Cryptococcus neoformans≤ 0.28 µM[7]
Indole-thiadiazole derivative (2c)Bacillus subtilis3.125[8]
Indole-triazole derivative (3c)Bacillus subtilis3.125[8]
Mechanism of Antimicrobial Action

For some indole-3-carboxamide derivatives, a proposed mechanism of action is the perturbation of the bacterial membrane .[7] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Antimicrobial_Workflow Indole_Derivative Indole_Derivative Bacterial_Membrane Bacterial_Membrane Indole_Derivative->Bacterial_Membrane interacts with Membrane_Disruption Membrane_Disruption Bacterial_Membrane->Membrane_Disruption Increased_Permeability Increased_Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage Increased_Permeability->Leakage Cell_Death Cell_Death Leakage->Cell_Death

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Positive control antibiotic/antifungal

  • Sterile saline or PBS

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight. Suspend a few colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.

  • Inoculation: Add an equal volume of the prepared inoculum to each well containing the diluted compound. This will bring the final volume to 100 µL or 200 µL and the final inoculum concentration to the desired level.

  • Controls: Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Anti-inflammatory Activity

Derivatives of this compound have also shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the IC50 value for the inhibition of COX-1, COX-2, and 5-LOX enzymes.

Compound/DerivativeEnzyme TargetIC50 (µM)Reference
Oxindole derivative 4hCOX-20.0533[9]
Oxindole derivative 4h5-LOX0.4195[9]
Indolizine derivative 5aCOX-25.84[10]
Indole derivative 5COX0.1[8]
Indole derivative 55-LOX0.56[8]
Indole derivative 2a5-LOX0.0097[8]
Indole derivative 2b5-LOX0.0086[8]
Indole derivative 4 (S-isomer)5-LOX0.002[8]
Benzo[g]indol-3-carboxylate 7amPGES-10.6 (cell-free), 2 (intact cells)[11]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of certain indole derivatives are mediated through the modulation of signaling pathways such as the NF-κB pathway and the Aryl Hydrocarbon Receptor (AhR) pathway .[12][13] Indole-3-carbinol has been shown to attenuate the production of pro-inflammatory mediators by regulating the TRIF-dependent signaling pathway. Indole-3-carboxaldehyde can inhibit the NLRP3 inflammasome and reduce ROS production via the AhR-NF-κB pathway.[12][13]

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRIF TRIF TLR4->TRIF Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, TNF-α, IL-1β) Indole_Derivatives Indole-3-Carboxylate Derivatives Indole_Derivatives->TRIF inhibits AhR AhR Indole_Derivatives->AhR activates NFkB_Activation NFkB_Activation TRIF->NFkB_Activation NFkB_Activation->Pro_inflammatory_Genes NLRP3 NLRP3 NFkB_Activation->NLRP3 ROS ROS NFkB_Activation->ROS AhR->NFkB_Activation inhibits AhR->NLRP3 inhibits AhR->ROS inhibits

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Test compounds

  • Non-selective COX inhibitor (e.g., indomethacin) and selective COX-2 inhibitor (e.g., celecoxib) as positive controls

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the test compounds and positive controls.

  • Reaction Incubation: In a 96-well plate, add the reaction buffer, heme, and the enzyme (either COX-1 or COX-2). Add the test compound or control to the respective wells. Pre-incubate for a short period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Termination: After a specific incubation time (e.g., 10-20 minutes), stop the reaction by adding a stopping agent (e.g., a strong acid like HCl).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions. The intensity of the color developed is inversely proportional to the amount of PGE2 in the well.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (enzyme and substrate without inhibitor).

    • % Inhibition = [1 - (PGE2 in test well / PGE2 in control well)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds for the development of new therapeutics. Their diverse biological activities, spanning anticancer, antimicrobial, and anti-inflammatory effects, are underpinned by their ability to modulate a variety of critical cellular signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important chemical scaffold. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the discovery of novel and effective drugs for a range of human diseases.

References

Methyl Indole-3-Carboxylate: An In-Depth Technical Guide on its Role as a Metabolite in Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-carboxylate is an aromatic heterocyclic compound, the methyl ester of indole-3-carboxylic acid, that has been identified as a metabolite in a diverse range of organisms, including fungi, bacteria, marine invertebrates, and plants.[1][2][3][4] Functionally related to indole-3-carboxylic acid, this natural product has garnered significant interest due to its varied biological activities and its potential as a precursor in the synthesis of pharmaceuticals and agrochemicals.[5][6] This technical guide provides a comprehensive overview of this compound as a metabolite, focusing on its biosynthesis, quantitative distribution, physiological roles, and the experimental methodologies used for its study.

Biosynthesis of this compound

The biosynthesis of this compound originates from the amino acid tryptophan. While the precise pathways can vary between organisms, a general scheme involves the conversion of tryptophan to indole-3-carboxylic acid (ICOOH), which is then methylated to form this compound (ICOOMe).

In the model plant Arabidopsis thaliana, the biosynthesis of ICOOH and its derivatives, including ICOOMe, is part of the plant's defense mechanism.[1][7] The pathway begins with tryptophan and proceeds through intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile.[1] The final methylation step, the conversion of ICOOH to ICOOMe, is catalyzed by a carboxyl methyltransferase. A similar enzyme, indole-3-acetic acid (IAA) carboxyl methyltransferase, has been identified in Arabidopsis and is responsible for converting the plant hormone auxin (IAA) to its methyl ester.[8][9] It is plausible that a related methyltransferase is responsible for the methylation of ICOOH.

dot

Biosynthesis of this compound Tryptophan Tryptophan Indole_3_acetaldoxime Indole-3-acetaldoxime Tryptophan->Indole_3_acetaldoxime Indole_3_acetonitrile Indole-3-acetonitrile Indole_3_acetaldoxime->Indole_3_acetonitrile Indole_3_carboxylic_acid Indole-3-carboxylic Acid (ICOOH) Indole_3_acetonitrile->Indole_3_carboxylic_acid Methyl_indole_3_carboxylate This compound (ICOOMe) Indole_3_carboxylic_acid->Methyl_indole_3_carboxylate Methylation Methyltransferase Carboxyl Methyltransferase Methyltransferase->Indole_3_carboxylic_acid

Biosynthesis of this compound in Plants.

Quantitative Data on this compound

Quantitative data on the endogenous levels of this compound are limited. However, studies in Arabidopsis thaliana have provided some insights into its concentration, particularly in response to stress.

Organism/TissueConditionConcentration/LevelReference
Arabidopsis thaliana (rosette leaves)NontreatedLow constitutive level[1]
Arabidopsis thaliana (rosette leaves)AgNO₃ treated (24h)Significant relative increase[1]
Nocardia sp.-MIC: 33.3 μg/mL[3]

Note: The study in Arabidopsis reported a high relative change compared to constitutive levels but did not provide absolute concentrations in the final publication.

Physiological Roles and Biological Activities

The precise physiological roles of this compound are still under investigation and appear to be diverse.

  • Defense Metabolite in Plants: In Arabidopsis, this compound is part of a suite of indolic compounds that accumulate in response to stress, suggesting a role in plant defense.[1]

  • Antimicrobial Activity: It has demonstrated weak activity against the Gram-positive bacterium Nocardia sp. with a minimum inhibitory concentration (MIC) of 33.3 μg/mL.[3]

  • Cytotoxic Attributes: Methyl 1H-indole-3-carboxylate isolated from the marine sponge Spongosorites sp. has shown cytotoxic properties against several human cancer cell lines.[2]

  • Precursor for Bioactive Molecules: this compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds, including inhibitors of protein kinases, nitric oxide synthase, and RNA polymerase II.[5][6][10]

  • Potential Role in Signaling: While direct signaling pathways involving this compound have not been fully elucidated, related indole compounds are known to participate in signaling cascades. For instance, various methylated indoles can act as agonists or antagonists of the human aryl hydrocarbon receptor (AhR). Although this compound was not tested in that particular study, it highlights a potential avenue for its biological activity. Furthermore, derivatives of its precursor, indole-3-carboxylic acid, have been investigated as antagonists of the auxin receptor TIR1.

Experimental Protocols

The detection and quantification of this compound in biological samples typically involve chromatographic methods coupled with mass spectrometry.

Sample Preparation and Extraction

A general workflow for the extraction of indole compounds from biological matrices is as follows:

dot

Extraction Workflow Start Biological Sample Homogenization Homogenization (e.g., in liquid nitrogen) Start->Homogenization Extraction Extraction with Organic Solvent (e.g., ethyl acetate, methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

General workflow for extraction of indole compounds.
Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying low-abundance metabolites like this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column is commonly used for the separation of indole compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for UHPLC).

  • Injection Volume: 1-10 µL.

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and an internal standard. For this compound (C₁₀H₉NO₂; molecular weight: 175.18 g/mol ), a potential precursor ion would be the protonated molecule [M+H]⁺ at m/z 176. The product ions would need to be determined by fragmentation analysis.

  • Internal Standard: A stable isotope-labeled version of this compound (e.g., ¹³C₆-methyl indole-3-carboxylate) is ideal for accurate quantification.

Signaling Pathways

Currently, there is no definitive evidence for a direct signaling pathway initiated by this compound. However, based on the activities of structurally similar molecules, several potential pathways warrant investigation.

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Potential Signaling Interactions cluster_extra Extracellular cluster_intra Intracellular Methyl_Indole_3_Carboxylate This compound AhR Aryl Hydrocarbon Receptor (AhR) Methyl_Indole_3_Carboxylate->AhR Potential Agonist/ Antagonist? TIR1 Auxin Receptor TIR1 Methyl_Indole_3_Carboxylate->TIR1 Potential Antagonist? Quorum_Sensing Quorum Sensing Components Methyl_Indole_3_Carboxylate->Quorum_Sensing Potential Interference? Gene_Expression Altered Gene Expression AhR->Gene_Expression TIR1->Gene_Expression Quorum_Sensing->Gene_Expression

Hypothesized signaling interactions of this compound.

Conclusion

This compound is a naturally occurring metabolite with a growing body of research highlighting its presence across different biological kingdoms and its potential physiological significance. While its role as a precursor in synthetic chemistry is well-established, its endogenous functions are still being uncovered. Future research should focus on obtaining more comprehensive quantitative data from a wider range of organisms, elucidating the specific enzymatic machinery responsible for its biosynthesis, and definitively identifying its direct molecular targets and signaling pathways. Such knowledge will be invaluable for researchers in natural product chemistry, chemical biology, and drug development.

References

Spectroscopic data for methyl indole-3-carboxylate (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic data for methyl indole-3-carboxylate is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
11.75br s1HN-H
8.10d1HH-2
7.95d1HH-4
7.45d1HH-7
7.20m2HH-5, H-6
3.85s3H-OCH₃

Solvent: DMSO-d6. Data sourced from publicly available spectral databases.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Assignment
165.0C=O
136.0C-7a
132.0C-2
126.0C-3a
122.5C-6
121.5C-5
120.0C-4
112.0C-7
107.0C-3
51.0-OCH₃

Solvent: DMSO-d6. Data sourced from publicly available spectral databases.[2][3]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityBond Vibration
3300Strong, BroadN-H Stretch
3100-3000MediumAromatic C-H Stretch
2950MediumAliphatic C-H Stretch
1680StrongC=O Stretch (Ester)
1600, 1480MediumC=C Stretch (Aromatic)
1250StrongC-O Stretch (Ester)

Sample Preparation: KBr disc or Nujol mull.[1]

Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
175High[M]⁺ (Molecular Ion)
144High[M - OCH₃]⁺
116Medium[M - COOCH₃]⁺

Data obtained from GC-MS analysis.[4]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5][6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a clean, dry vial.[5][6]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[5]

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[5]

    • The height of the solution in the NMR tube should be approximately 4-5 cm.[5]

  • Data Acquisition :

    • Wipe the outside of the NMR tube to remove any contaminants.[5]

    • Place the NMR tube in a spinner turbine and adjust the depth using a gauge.[5]

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C, a proton-decoupled sequence is typically used.[2][7]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method) :

    • Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene chloride or acetone.[8]

    • Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.[8]

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument records the infrared radiation absorbed by the sample.[9][10]

    • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[11]

Mass Spectrometry (MS)
  • Sample Preparation (for GC-MS) :

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12]

    • Further dilute this stock solution to a final concentration suitable for the instrument, typically in the low µg/mL range.[12]

    • If any solid particles are present, filter the solution before introduction into the instrument.[12]

  • Data Acquisition :

    • The sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.[13]

    • The separated compound then enters the mass spectrometer's ion source.[14]

    • In the ion source (commonly using electron ionization), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[13]

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[13][14]

    • A detector records the abundance of each ion, generating a mass spectrum.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS Analysis Spectral Data (Chemical Shifts, Frequencies, m/z) NMR->Analysis IR->Analysis MS->Analysis Interpretation Structure Elucidation & Functional Group Identification Analysis->Interpretation Conclusion Compound Characterization Interpretation->Conclusion

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

Crystal Structure of Methyl Indole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-carboxylate is a naturally occurring indole derivative found in various organisms, including the marine bacterium Streptomyces sp. 060524. Indole and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. This document provides a comprehensive overview of the crystal structure of this compound, detailing the crystallographic data, experimental procedures for its isolation and structure determination, and a putative signaling pathway associated with its cytotoxic effects.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₁₀H₉NO₂
Formula weight175.18
Temperature298(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.634(2) Å, α = 90°b = 5.899(1) Å, β = 104.99(3)°c = 17.168(4) Å, γ = 90°
Volume843.5(3) ų
Z4
Density (calculated)1.379 Mg/m³
Absorption coefficient0.81 mm⁻¹
F(000)368
Crystal size0.40 x 0.35 x 0.25 mm
Theta range for data collection4.3 to 65.1°
Index ranges-10 ≤ h ≤ 9, -6 ≤ k ≤ 6, -19 ≤ l ≤ 19
Reflections collected4897
Independent reflections1403 [R(int) = 0.045]
Completeness to theta = 65.1°99.1 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1403 / 0 / 118
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.056, wR2 = 0.152
R indices (all data)R1 = 0.063, wR2 = 0.163
Largest diff. peak and hole0.21 and -0.23 e.Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°)
BondLength (Å)AngleDegrees (°)
O1-C91.211(2)O1-C9-O2124.0(2)
O2-C91.348(2)O1-C9-C3125.1(2)
O2-C101.448(3)O2-C9-C3110.9(2)
N1-C81.379(2)C9-O2-C10116.1(2)
N1-C21.381(2)C8-N1-C2108.9(2)
C2-C31.428(3)N1-C2-C3109.8(2)
C3-C91.458(3)C2-C3-C9129.2(2)

Experimental Protocols

Isolation and Crystallization

This compound was isolated from the marine-derived actinomycete Streptomyces sp. 060524. The experimental workflow for its isolation and crystallization is outlined below.

experimental_workflow cluster_isolation Isolation cluster_crystallization Crystallization Fermentation Fermentation Extraction Extraction Fermentation->Extraction Ethyl Acetate Chromatography Chromatography Extraction->Chromatography Silica Gel Column Purification Purification Chromatography->Purification Recrystallization Recrystallization Purification->Recrystallization Sephadex LH-20 Crystals Crystals Recrystallization->Crystals Methanol

Isolation and Crystallization Workflow.
  • Fermentation: The Streptomyces sp. 060524 was cultured to produce the target compound.

  • Extraction: The culture broth was extracted with ethyl acetate to obtain a crude extract.

  • Column Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a chloroform-methanol gradient, to yield several fractions.

  • Purification: The active fraction was further purified by gel filtration over Sephadex LH-20 with methanol as the eluent.

  • Crystallization: Repeated recrystallization of the purified compound from methanol yielded white crystalline solid suitable for X-ray diffraction analysis.[1]

X-ray Crystallography

The determination of the crystal structure involved the following steps:

crystallography_workflow Crystal_Selection Single Crystal Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounting on Diffractometer Structure_Solution Structure Solution Data_Collection->Structure_Solution Processing of Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Refinement against F²

X-ray Crystallography Workflow.
  • Crystal Mounting: A suitable single crystal was selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data were collected at 298(2) K using a Bruker SMART 1000 CCD area detector diffractometer with graphite-monochromated MoKα radiation.

  • Structure Solution: The structure was solved by direct methods using the SHELXS97 program.

  • Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Molecular Structure and Biological Activity

The molecule of this compound is essentially planar. In the crystal, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains along the b-axis.

This compound has been shown to exhibit cytotoxic activity against the human chronic myelogenous leukemia cell line K562.[1] While the precise signaling pathway for this compound has not been fully elucidated, studies on the related compound, indole-3-carbinol, provide a putative mechanism of action. Indole-3-carbinol induces apoptosis in K562 cells through the suppression of the STAT5 and Akt signaling pathways.[2][3]

Putative Signaling Pathway for Cytotoxicity in K562 Cells

The following diagram illustrates the proposed signaling pathway through which this compound may exert its cytotoxic effects, based on the known activity of indole-3-carbinol.

signaling_pathway Methyl_Indole_Carboxylate This compound STAT5 STAT5 Methyl_Indole_Carboxylate->STAT5 Inhibition Akt Akt Methyl_Indole_Carboxylate->Akt Inhibition Apoptosis Apoptosis STAT5->Apoptosis Cell_Survival Cell Survival STAT5->Cell_Survival Akt->Apoptosis Akt->Cell_Survival

Putative Signaling Pathway in K562 Cells.

This proposed pathway suggests that this compound may inhibit the phosphorylation and activation of STAT5 and Akt, key proteins involved in cell survival and proliferation. Inhibition of these pathways leads to the induction of apoptosis (programmed cell death) in cancer cells.

Conclusion

This technical guide provides a detailed summary of the crystal structure of this compound, including comprehensive crystallographic data and experimental protocols. The elucidation of its three-dimensional structure is crucial for understanding its chemical properties and for the rational design of novel indole-based therapeutic agents. The putative signaling pathway, based on the activity of related compounds, offers a starting point for further investigation into the mechanism of action of this compound as a potential anticancer agent.

References

An In-depth Technical Guide to Methyl Indole-3-Carboxylate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indole-3-carboxylate, a naturally occurring indole derivative, has emerged as a significant scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. It presents its physicochemical and spectroscopic properties in a structured format for easy reference. Furthermore, this guide delves into the role of this compound and its derivatives as precursors to pharmacologically active agents, with a particular focus on their interaction with key cellular signaling pathways. Detailed experimental protocols and visual diagrams of synthetic routes and biological pathways are included to facilitate a deeper understanding and practical application of this versatile compound.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of indole chemistry, which began in the 19th century. The parent indole molecule was first isolated by Adolf von Baeyer in 1866 through the reduction of oxindole using zinc dust.[1] This foundational work paved the way for the synthesis and investigation of a vast array of indole derivatives.

This compound is also recognized as a natural product, found in various organisms, including the fungus Balansia epichloe and the wheat pathogen Zymoseptoria tritici.[5] Its presence in nature suggests a role in biological processes, which has further fueled interest in its synthesis and therapeutic potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its application in research and development. The following tables summarize its key properties.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₂[6]
Molecular Weight 175.18 g/mol [6]
Appearance Off-white to pale pink crystalline powder[5]
Melting Point 149-152 °C[5]
Boiling Point 331.7 °C at 760 mmHg[5]
Density 1.253 g/cm³[5]
Solubility Slightly soluble in DMSO and methanol[5]
pKa 15.42 ± 0.30 (Predicted)[5]
Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

¹H NMR (DMSO-d₆)
Chemical Shift (ppm) Multiplicity Assignment
11.65br sN-H
8.12dH-2
7.98dH-4
7.45dH-7
7.19tH-6
7.14tH-5
3.82s-OCH₃
¹³C NMR (DMSO-d₆)
Chemical Shift (ppm) Carbon Type Assignment
165.0C=OCarboxylate
136.4CC-7a
132.8CHC-2
126.1CC-3a
122.5CHC-5
121.2CHC-6
120.3CHC-4
112.2CHC-7
107.2CC-3
50.9CH₃-OCH₃

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, including the classical Fischer and Reissert indole syntheses to form the indole core, followed by or integrated with the introduction of the carboxylate group. A more direct and common laboratory-scale preparation involves the esterification of commercially available indole-3-carboxylic acid.

Synthesis Workflow: Esterification of Indole-3-carboxylic Acid

G Indole3CarboxylicAcid Indole-3-carboxylic Acid ReactionMixture Reaction Mixture Indole3CarboxylicAcid->ReactionMixture Methanol Methanol (Solvent/Reagent) Methanol->ReactionMixture ThionylChloride Thionyl Chloride (Catalyst) ThionylChloride->ReactionMixture Reflux Reflux ReactionMixture->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the esterification of indole-3-carboxylic acid.
Detailed Experimental Protocol: Esterification with Thionyl Chloride

This protocol is adapted from a general procedure for the esterification of indole-3-carboxylic acid derivatives and is a reliable method for the synthesis of this compound.[7]

Materials:

  • Indole-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • To a solution of indole-3-carboxylic acid in anhydrous methanol at 0 °C, slowly add thionyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Following the initial stirring, heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, quench the reaction by the careful addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Drug Development and Biological Activity

This compound serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active molecules.[6] Its derivatives have been investigated for various therapeutic applications, including as:

  • Protein Kinase Inhibitors: As precursors to compounds that can modulate the activity of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[5]

  • Nitric Oxide Synthase (nNOS) Inhibitors: For the development of inhibitors of nNOS, which are potential therapeutic agents for neurodegenerative diseases and hypertension.[5]

  • Antitumor Agents: In the synthesis of compounds targeting the C-terminal domain of RNA polymerase II, an enzyme critical for cancer cell proliferation.[5]

  • Anti-inflammatory Agents: As a building block for indigo derivatives with anti-inflammatory properties.[5]

Inhibition of the PI3K/Akt Signaling Pathway

A prominent example of the biological impact of indole derivatives is the inhibition of the PI3K/Akt signaling pathway by indole-3-carbinol (I3C), a closely related compound. This pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[1][5][8] I3C and its derivatives have been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway, leading to the induction of apoptosis in cancer cells.[8][9]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole Indole-3-Carbinol (I3C) Indole->Akt Inhibits Activation

Caption: Inhibition of the PI3K/Akt signaling pathway by Indole-3-Carbinol.

Conclusion

This compound is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its rich history, stemming from the early days of indole chemistry, and its presence in natural products have inspired extensive research into its synthesis and biological activities. The straightforward synthesis of this compound, coupled with the versatility of the indole scaffold for chemical modification, makes it an invaluable tool for the development of novel therapeutic agents. As our understanding of cellular signaling pathways deepens, the targeted design of this compound derivatives as specific inhibitors of disease-related enzymes will undoubtedly continue to be a fruitful area of research for scientists and drug development professionals.

References

In-Depth Technical Guide to the Health and Safety of Methyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for handling methyl indole-3-carboxylate, a compound widely used in pharmaceutical development and organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented below.

PropertyValue
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol [2][3]
CAS Number 942-24-5[2][3]
Melting Point 149-152 °C[3]
Appearance Off-white crystalline powder[1]
Solubility Slightly soluble in methanol and dimethyl sulfoxide. Insoluble in water.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[2]
Eye Irritation2AH319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[2]

Signal Word: Warning

Pictograms:

alt text

Safe Handling and Storage

Proper handling and storage are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to ensure appropriate PPE is selected.

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.
Engineering Controls
  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood for procedures that may generate dust or aerosols.

  • Ensure safety showers and eyewash stations are readily accessible.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store away from heat and sources of ignition.

Experimental Protocols: Safe Handling of a Solid Irritant

Weighing and Dispensing
  • Preparation:

    • Ensure the chemical fume hood is operational.

    • Don the appropriate PPE (lab coat, gloves, safety goggles).

    • Decontaminate the balance and the work surface within the fume hood.

  • Procedure:

    • Place a clean, tared weigh boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

    • Close the primary container immediately after dispensing.

    • Record the weight and proceed with the experimental work within the fume hood.

  • Cleanup:

    • Carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and wipe dry.

    • Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

Solution Preparation
  • Preparation:

    • Conduct the entire procedure within a chemical fume hood.

    • Have all necessary glassware and solvents ready.

  • Procedure:

    • Add the weighed this compound to the appropriate flask.

    • Slowly add the desired solvent while gently swirling the flask to aid dissolution.

    • If necessary, use a magnetic stirrer to ensure complete dissolution.

    • Clearly label the flask with the chemical name, concentration, solvent, and date.

  • Cleanup:

    • Rinse all glassware with an appropriate solvent and wash thoroughly.

    • Dispose of any solvent waste in the designated hazardous waste container.

First Aid and Emergency Procedures

In case of exposure or a spill, follow these procedures immediately.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill Response:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and wipe dry.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Prevent entry into the area.

Toxicology

Detailed toxicological studies specifically for this compound are limited in the available literature. The primary hazards are skin, eye, and respiratory irritation.[2] Studies on a related compound, 3-methylindole, have shown it can cause acute pulmonary edema and emphysema, though the direct relevance of this to this compound is not established.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash. All chemical waste should be collected in appropriately labeled hazardous waste containers.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_cleanup 3. Post-Experiment cluster_emergency 4. Emergency Response RiskAssessment Conduct Risk Assessment GatherInfo Review Safety Data Sheet RiskAssessment->GatherInfo SelectPPE Select Appropriate PPE GatherInfo->SelectPPE PrepareWorkspace Prepare & Decontaminate Workspace SelectPPE->PrepareWorkspace Weighing Weighing & Dispensing (in Fume Hood) PrepareWorkspace->Weighing Proceed to Experiment Dissolving Solution Preparation (in Fume Hood) Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Glassware & Equipment Reaction->Decontaminate Experiment Complete WasteDisposal Dispose of Hazardous Waste Decontaminate->WasteDisposal CleanWorkspace Clean & Restore Workspace WasteDisposal->CleanWorkspace Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Exposure Personnel Exposure FirstAid Administer First Aid Exposure->FirstAid Cleanup Follow Spill Cleanup Protocol Evacuate->Cleanup Medical Seek Medical Attention FirstAid->Medical

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide a comprehensive overview of the health and safety considerations for this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.

References

Methodological & Application

Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid via Fischer-Speier esterification. This method offers a reliable and straightforward approach for researchers, scientists, and drug development professionals. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and expected outcomes.

Introduction

This compound is a significant organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals. It is the methyl ester of indole-3-carboxylic acid and is a member of the indole family, a structural motif prevalent in many natural products and medicinal agents. The conversion of indole-3-carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis, often achieved through Fischer-Speier esterification. This process involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Due to the reversible nature of this reaction, an excess of the alcohol is typically used to drive the equilibrium towards the formation of the ester, in accordance with Le Chatelier's Principle.[2][3][4] Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][5]

Reaction Scheme

The synthesis of this compound from indole-3-carboxylic acid using methanol in the presence of an acid catalyst is depicted below:

  • Reactants: Indole-3-carboxylic acid, Methanol (excess)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

  • Product: this compound, Water

Chemical Equation: C₉H₇NO₂ + CH₃OH ⇌ [H⁺] ⇌ C₁₀H₉NO₂ + H₂O

Materials and Methods

3.1 Reagents and Chemicals

ReagentFormulaMolar Mass ( g/mol )Grade
Indole-3-carboxylic acidC₉H₇NO₂161.16Reagent
Methanol (anhydrous)CH₃OH32.04ACS
Sulfuric acid (concentrated)H₂SO₄98.08Reagent
Sodium bicarbonate (saturated solution)NaHCO₃84.01ACS
Ethyl acetateC₄H₈O₂88.11ACS
Brine (saturated NaCl solution)NaCl58.44ACS
Anhydrous sodium sulfateNa₂SO₄142.04ACS

3.2 Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel

  • pH paper

  • Standard laboratory glassware

Experimental Protocol

4.1 Reaction Setup

  • To a 100 mL round-bottom flask, add indole-3-carboxylic acid (e.g., 5.0 g, 31.0 mmol).

  • Add a magnetic stir bar to the flask.

  • In a fume hood, add anhydrous methanol (e.g., 50 mL), which serves as both the reactant and the solvent.

  • Stir the mixture until the indole-3-carboxylic acid is partially dissolved.

  • Slowly and carefully add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

4.2 Reaction Execution

  • Attach a reflux condenser to the round-bottom flask.[2]

  • Heat the reaction mixture to a gentle reflux using a heating mantle (approximately 65-70°C).

  • Continue refluxing with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

4.3 Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 150 mL). This may cause the product to precipitate.

  • Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause gas (CO₂) evolution.

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).[2]

  • Combine the organic layers.

  • Wash the combined organic phase with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValueReference
Starting MaterialIndole-3-carboxylic acidN/A
ProductThis compound[6]
Molecular FormulaC₁₀H₉NO₂[6]
Molar Mass175.18 g/mol [6]
Typical Yield70-90%Varies by specific conditions
AppearanceWhite to pale yellow solid[7]
Melting Point152-154 °C[8]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow Reagents 1. Mix Reactants Indole-3-carboxylic acid Methanol (excess) H₂SO₄ (catalyst) Reflux 2. Reflux (4-6 hours, ~65°C) Reagents->Reflux Heat Quench 3. Quench & Neutralize Add to ice water Add NaHCO₃ solution Reflux->Quench Cool Extract 4. Extraction with Ethyl Acetate Quench->Extract Wash_Dry 5. Wash & Dry Wash with Brine Dry with Na₂SO₄ Extract->Wash_Dry Evaporate 6. Evaporation (Rotary Evaporator) Wash_Dry->Evaporate Purify 7. Purification (Recrystallization) Evaporate->Purify Product Final Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Esterification of Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed laboratory protocols for the synthesis of methyl and ethyl esters of indole-3-carboxylic acid, a crucial intermediate in the development of various therapeutic agents. Two common and effective esterification methods are presented: the Fischer-Speier Esterification and the DCC/DMAP Coupling reaction.

Data Presentation

The following table summarizes typical quantitative data for the esterification of indole-3-carboxylic acid using the described methods. Please note that yields and reaction times can vary based on the specific reaction scale and conditions.

Ester ProductMethodAlcoholCatalyst/ReagentSolventReaction Time (h)Typical Yield (%)
Methyl Indole-3-carboxylateFischer EsterificationMethanolH₂SO₄ (catalytic)Methanol4 - 885 - 95
Ethyl Indole-3-carboxylateFischer EsterificationEthanolH₂SO₄ (catalytic)Ethanol6 - 1280 - 90
This compoundDCC/DMAP CouplingMethanolDCC, DMAP (catalytic)Dichloromethane2 - 490 - 98
Ethyl Indole-3-carboxylateDCC/DMAP CouplingEthanolDCC, DMAP (catalytic)Dichloromethane3 - 688 - 96

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Indole-3-Carboxylic Acid

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective and straightforward procedure, particularly suitable for large-scale synthesis.

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure for the Synthesis of this compound:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve indole-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid. Repeat until effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization (e.g., from methanol or ethanol) or by column chromatography on silica gel.

Procedure for the Synthesis of Ethyl Indole-3-carboxylate:

The procedure is analogous to the synthesis of the methyl ester, with the substitution of anhydrous ethanol for methanol. The reflux temperature will be higher (approximately 78°C), and the reaction time may be slightly longer (6-12 hours).[1]

Protocol 2: DCC/DMAP Coupling Esterification of Indole-3-Carboxylic Acid

This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a milder method than Fischer esterification and is particularly useful for substrates that are sensitive to strong acids and high temperatures.

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol or ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure for the Synthesis of Ethyl Indole-3-carboxylate:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-carboxylic acid (1 equivalent), ethanol (1.2-1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter off the precipitated DCU and wash the filter cake with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 N HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude ethyl indole-3-carboxylate can be purified by column chromatography on silica gel.

Procedure for the Synthesis of this compound:

The procedure is analogous to the synthesis of the ethyl ester, with the substitution of anhydrous methanol for ethanol. The reaction time may be slightly shorter (2-4 hours).

Mandatory Visualization

Fischer_Esterification_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Indole-3-Carboxylic Acid + Anhydrous Alcohol Catalyst Add H₂SO₄ (catalytic) Start->Catalyst Reflux Reflux (4-12 h) Catalyst->Reflux Evaporation Remove Excess Alcohol Reflux->Evaporation Extraction Dissolve in Organic Solvent Evaporation->Extraction Wash_Bicarb Wash with NaHCO₃ Extraction->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry with MgSO₄/Na₂SO₄ Wash_Brine->Drying Concentration Concentrate Drying->Concentration Purify Recrystallization or Column Chromatography Concentration->Purify Product Pure Ester Product Purify->Product DCC_DMAP_Coupling_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Indole-3-Carboxylic Acid + Alcohol + DMAP in Anhydrous DCM Cooling Cool to 0°C Start->Cooling DCC_add Add DCC in DCM Cooling->DCC_add Stir Stir at RT (2-6 h) DCC_add->Stir Filter Filter DCU Stir->Filter Wash_HCl Wash with 0.5 N HCl Filter->Wash_HCl Wash_Bicarb Wash with NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry with MgSO₄/Na₂SO₄ Wash_Brine->Drying Concentration Concentrate Drying->Concentration Purify Column Chromatography Concentration->Purify Product Pure Ester Product Purify->Product

References

Methyl Indole-3-Carboxylate: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indole-3-carboxylate is a readily available and versatile building block in the synthesis of a wide range of pharmaceuticals. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of three prominent active pharmaceutical ingredients (APIs) starting from or utilizing key indole carboxylate intermediates: the antiviral agent Arbidol, the anticancer drug Panobinostat, and the antiretroviral drug Delavirdine. The protocols are presented with quantitative data summarized in tables for clarity. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The indole ring system is a core structural motif in a vast number of natural products and synthetic compounds with significant biological activity. This compound, with its reactive ester functionality and modifiable indole nucleus, serves as an excellent starting point for the elaboration of complex molecular architectures. Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. This document aims to provide researchers with detailed methodologies for the synthesis of key pharmaceuticals, highlighting the utility of this compound and its derivatives as precursors.

Pharmaceutical Synthesis Protocols

Arbidol (Umifenovir) Synthesis

Arbidol is a broad-spectrum antiviral agent used for the treatment of influenza and other respiratory viral infections. The synthesis of Arbidol involves the construction of a functionalized indole-3-carboxylate core. While the classical Nenitzescu indole synthesis is often employed to create the initial indole structure, subsequent modifications of the indole-3-carboxylate intermediate are crucial.

Experimental Workflow: Arbidol Synthesis

Arbidol_Synthesis_Workflow cluster_0 Step 1: Nenitzescu Indole Synthesis cluster_1 Step 2: Functionalization p_benzoquinone p-Benzoquinone nenitzescu Nenitzescu Reaction p_benzoquinone->nenitzescu ethyl_acetoacetate Ethyl 3-aminocrotonate ethyl_acetoacetate->nenitzescu indole_intermediate Ethyl 5-hydroxy-2-methyl -1H-indole-3-carboxylate nenitzescu->indole_intermediate n_methylation N-Methylation (CH3I, NaH) indole_intermediate->n_methylation bromination Bromination (Br2, CCl4) n_methylation->bromination thiophenol_addition Thiophenol Addition (Thiophenol, KOH) bromination->thiophenol_addition mannich_reaction Mannich Reaction (Formaldehyde, Dimethylamine) thiophenol_addition->mannich_reaction arbidol Arbidol mannich_reaction->arbidol

Caption: Synthetic workflow for Arbidol.

Detailed Protocol:

A multi-step synthesis is employed to produce Arbidol, starting from common laboratory reagents.[1][2]

  • Step 1: Synthesis of Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate. This key intermediate is prepared via the Nenitzescu indole synthesis from p-benzoquinone and ethyl 3-(methylamino)crotonate.

  • Step 2: Acetylation. The hydroxyl group of the indole intermediate is protected by acetylation with acetic anhydride.[3]

  • Step 3: Bromination. The acetylated intermediate undergoes bromination at the 6-position using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide in a solvent such as carbon tetrachloride.[3][4]

  • Step 4: Thiophenylation. The bromo-intermediate is reacted with thiophenol in the presence of a base like potassium hydroxide in methanol to introduce the phenylthiomethyl group at the 2-position.[3]

  • Step 5: Mannich Reaction. The final step involves a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group at the 4-position, yielding Arbidol.[3]

StepReagents & ConditionsProductYield (%)
1p-Benzoquinone, Ethyl 3-(methylamino)crotonate, CyclizationEthyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate~60%
2Acetic anhydride, Pyridine, 90°CEthyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylateHigh
3N-Bromosuccinimide, Dibenzoyl peroxide, CCl4, RefluxEthyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate~82%
4Thiophenol, KOH, Methanol, RTEthyl 6-bromo-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate~86%
5Formaldehyde, Dimethylamine, Ethanol, 60°CArbidol (Umifenovir)~51%
Panobinostat Synthesis

Panobinostat is a potent histone deacetylase (HDAC) inhibitor used in the treatment of multiple myeloma. The synthesis involves the coupling of a functionalized cinnamic acid derivative with 2-methyltryptamine, which can be derived from 2-methyl-1H-indole-3-acetic acid.

Experimental Workflow: Panobinostat Synthesis

Panobinostat_Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Coupling and Final Product Formation indole_glyoxylamide 2-Methylindole-3-glyoxylamide reduction1 Reduction (LiAlH4) indole_glyoxylamide->reduction1 tryptamine 2-Methyltryptamine reduction1->tryptamine reductive_amination Reductive Amination (NaBH3CN) tryptamine->reductive_amination formylcinnamic_acid 4-Formylcinnamic acid esterification Esterification (MeOH, HCl) formylcinnamic_acid->esterification cinnamate_ester Methyl 4-formylcinnamate esterification->cinnamate_ester cinnamate_ester->reductive_amination coupled_intermediate (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl) amino)methyl)phenyl)acrylate reductive_amination->coupled_intermediate hydroxylamine_treatment Hydroxylamine Treatment coupled_intermediate->hydroxylamine_treatment panobinostat Panobinostat hydroxylamine_treatment->panobinostat

Caption: Synthetic workflow for Panobinostat.

Detailed Protocol:

The synthesis of Panobinostat is achieved through a convergent route.[5][6][7][8][9]

  • Step 1: Synthesis of 2-Methyltryptamine. 2-Methylindole-3-glyoxylamide is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to afford 2-methyltryptamine.[5]

  • Step 2: Synthesis of Methyl 4-formylcinnamate. 4-Formylcinnamic acid is esterified using methanol in the presence of an acid catalyst.[5]

  • Step 3: Reductive Amination. 2-Methyltryptamine and methyl 4-formylcinnamate are coupled via reductive amination using a reducing agent such as sodium cyanoborohydride (NaBH3CN).[5][8]

  • Step 4: Hydroxamic Acid Formation. The resulting ester is treated with hydroxylamine in a basic aqueous solution to form the final hydroxamic acid, Panobinostat.[5]

StepReagents & ConditionsProductYield (%)
12-Methylindole-3-glyoxylamide, LiAlH4, THF2-MethyltryptamineHigh
24-Formylcinnamic acid, Methanol, HClMethyl 4-formylcinnamateHigh
32-Methyltryptamine, Methyl 4-formylcinnamate, NaBH3CN(E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylateGood
4Aqueous hydroxylamine, BasePanobinostatGood
Delavirdine Synthesis

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Its synthesis involves the preparation of a 5-aminoindole-2-carboxylic acid derivative, which is then coupled with a substituted piperazine moiety.

Experimental Workflow: Delavirdine Synthesis

Delavirdine_Synthesis_Workflow cluster_0 Step 1: Indole Intermediate Synthesis cluster_1 Step 2: Coupling and Final Product ethyl_5_nitroindole Ethyl 5-nitroindole-2-carboxylate hydrolysis Hydrolysis (KOH) ethyl_5_nitroindole->hydrolysis nitroindole_acid 5-Nitroindole-2-carboxylic acid hydrolysis->nitroindole_acid reduction Reduction (Raney Ni, H2) nitroindole_acid->reduction aminoindole_acid 5-Aminoindole-2-carboxylic acid reduction->aminoindole_acid sulfonylation Sulfonylation (MsCl) aminoindole_acid->sulfonylation sulfonamide_intermediate 5-((Methylsulfonyl)amino) -1H-indole-2-carboxylic acid sulfonylation->sulfonamide_intermediate coupling Amide Coupling (SOCl2, then amine) sulfonamide_intermediate->coupling piperazine_derivative 2-(1-Piperazinyl)-3-[(1-methylethyl) amino]pyridine piperazine_derivative->coupling delavirdine Delavirdine coupling->delavirdine

Caption: Synthetic workflow for Delavirdine.

Detailed Protocol:

The synthesis of Delavirdine begins with the functionalization of an indole-2-carboxylate.[2][10]

  • Step 1: Hydrolysis of Ethyl 5-nitroindole-2-carboxylate. The commercially available ethyl 5-nitroindole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide. A 93% yield can be achieved by reacting the ester with potassium hydroxide in a mixture of methanol and water at room temperature for 15 hours.[10]

  • Step 2: Reduction of the Nitro Group. The nitro group is reduced to an amine using catalytic hydrogenation with Raney Nickel as the catalyst.[10]

  • Step 3: Sulfonylation. The resulting 5-aminoindole-2-carboxylic acid is reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form the sulfonamide.[10]

  • Step 4: Amide Coupling. The 5-((methylsulfonyl)amino)-1H-indole-2-carboxylic acid is activated, for example by conversion to the acid chloride with thionyl chloride, and then reacted with 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine to form the final product, Delavirdine. A 63% yield for this final coupling step has been reported.[2]

StepReagents & ConditionsProductYield (%)
1Ethyl 5-nitroindole-2-carboxylate, KOH, MeOH/H2O, RT, 15h5-Nitroindole-2-carboxylic acid93%
25-Nitroindole-2-carboxylic acid, Raney Ni, H25-Aminoindole-2-carboxylic acidHigh
35-Aminoindole-2-carboxylic acid, Methanesulfonyl chloride, Base5-((Methylsulfonyl)amino)-1H-indole-2-carboxylic acidGood
4Thionyl chloride; then 2-(1-Piperazinyl)-3-[(1-methylethyl)amino]pyridineDelavirdine63%

Signaling Pathways and Mechanisms of Action

Panobinostat: HDAC Inhibition and Downstream Effects

Panobinostat is a pan-deacetylase inhibitor (pan-HDACi) that increases the acetylation of histone and non-histone proteins. This epigenetic modification leads to the transcriptional activation of tumor suppressor genes and the repression of oncogenes. Panobinostat's anticancer activity is mediated through various signaling pathways.

Signaling Pathway: Panobinostat Mechanism of Action

Panobinostat_Pathway Panobinostat Panobinostat HDAC Histone Deacetylases (HDACs) Panobinostat->HDAC inhibits Acetylation Increased Histone Acetylation Panobinostat->Acetylation JAK_STAT JAK/STAT Pathway Panobinostat->JAK_STAT inhibits Histones Histones HDAC->Histones deacetylates Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressors Tumor Suppressor Gene Activation (e.g., p21) Gene_Expression->Tumor_Suppressors Oncogenes Oncogene Repression Gene_Expression->Oncogenes Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressors->Cell_Cycle_Arrest Oncogenes->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis pSTAT Decreased pSTAT3 JAK_STAT->pSTAT Downstream_STAT Downregulation of STAT3 targets (Bcl-xL, Cyclin D1) pSTAT->Downstream_STAT Downstream_STAT->Apoptosis

Caption: Panobinostat's mechanism of action.

Panobinostat's inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression.[11] This includes the upregulation of tumor suppressor genes like p21, which induces cell cycle arrest, and the downregulation of anti-apoptotic proteins like Bcl-xL. Furthermore, Panobinostat has been shown to inhibit the JAK/STAT signaling pathway by decreasing the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[11]

Delavirdine: Inhibition of HIV-1 Reverse Transcriptase

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It specifically targets the reverse transcriptase enzyme of HIV-1, which is essential for the replication of the virus.

Mechanism of Action: Delavirdine

Delavirdine_Mechanism HIV_Virus HIV-1 Virus Viral_RNA Viral RNA HIV_Virus->Viral_RNA RT Reverse Transcriptase (RT) Viral_RNA->RT template Viral_DNA Viral DNA (not synthesized) RT->Viral_DNA synthesizes Delavirdine Delavirdine Binding_Site Allosteric Binding Site on RT Delavirdine->Binding_Site Conformational_Change Conformational Change in RT Delavirdine->Conformational_Change Binding_Site->RT Inhibition Inhibition of Reverse Transcription Conformational_Change->Inhibition Inhibition->Viral_DNA prevents Integration Integration into Host Genome (Blocked) Viral_DNA->Integration

Caption: Delavirdine's mechanism of action.

Delavirdine binds to a non-catalytic, allosteric site on the HIV-1 reverse transcriptase enzyme.[12][13][14] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity.[12] Consequently, the conversion of the viral RNA genome into double-stranded DNA is blocked, preventing the integration of the viral genetic material into the host cell's genome and thereby halting viral replication.[15][16]

Conclusion

This compound and its derivatives are invaluable precursors in the synthesis of a diverse array of pharmaceuticals. The examples of Arbidol, Panobinostat, and Delavirdine demonstrate the versatility of the indole scaffold in targeting different disease areas. The provided protocols and diagrams offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of new synthetic routes and the design of novel therapeutic agents based on the indole core.

References

Application Notes and Protocols: Regioselective Bromination of Methyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated indoles are a significant class of heterocyclic compounds widely found in marine natural products and are considered privileged structures in medicinal chemistry due to their diverse biological activities. The precise introduction of bromine atoms onto the indole scaffold is a critical step in the synthesis of numerous pharmaceutical agents and molecular probes. Methyl indole-3-carboxylate is a readily available starting material, and the regioselective bromination of its benzene ring, particularly at the C-5 and C-6 positions, provides valuable intermediates for drug discovery and development. This document provides detailed protocols for the regioselective bromination of this compound to yield 5,6-dibromo, 6-bromo, and 5-bromo derivatives.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the different regioselective bromination strategies for this compound and its precursors.

Table 1: Regioselective 5,6-Dibromination

ReagentSolventTemperatureTimeYield of Methyl 5,6-dibromo-1H-indole-3-carboxylate
Bromine (Br₂)Acetic AcidRoom Temp.3 days70%

Table 2: Synthesis of Methyl 6-bromo-1H-indole-3-carboxylate (via directing group strategy)

This protocol is adapted from the regioselective bromination of a similar substrate, methyl indolyl-3-acetate, and is expected to yield the corresponding 6-bromo product with this compound.

StepReagentsSolventYield
1. N-protection/activationElectron-withdrawing group-High
2. BrominationBromine (Br₂)Carbon Tetrachloride~86%
3. Deprotection--High

Table 3: Synthesis of Methyl 5-bromo-1H-indole-3-carboxylate

This is a two-step synthesis starting from 5-bromo-1H-indole.

StepReagentsSolventTemperatureYield
1. AcylationTrichloroacetyl chloride, PyridineTHF0°C to RT-
2. EsterificationPotassium hydroxide, MethanolMethanolRefluxHigh

Experimental Protocols

Protocol 1: Synthesis of Methyl 5,6-dibromo-1H-indole-3-carboxylate[1]

This protocol describes the direct dibromination of this compound at the C-5 and C-6 positions.

Materials:

  • Methyl 1H-indole-3-carboxylate

  • Acetic Acid

  • Bromine

  • Ethanol

  • Argon atmosphere

Procedure:

  • Suspend methyl 1H-indole-3-carboxylate (1.0 eq) in acetic acid in a round-bottom flask under an argon atmosphere.

  • Add bromine (2.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 3 days.

  • A fine brown precipitate will form. Collect the precipitate by filtration.

  • Wash the solid with hot ethanol to afford the pure methyl 5,6-dibromo-1H-indole-3-carboxylate.

Protocol 2: Proposed Synthesis of Methyl 6-bromo-1H-indole-3-carboxylate

This proposed protocol is based on a C-6 regioselective bromination of methyl indolyl-3-acetate, which utilizes electron-withdrawing groups to direct the bromination to the C-6 position.

Conceptual Steps:

  • Protection and Activation: Introduce a suitable electron-withdrawing protecting group at the N-1 position of this compound. This deactivates the pyrrole ring towards electrophilic attack and directs the bromination to the benzene ring.

  • Regioselective Bromination: React the N-protected this compound with a brominating agent such as bromine in a non-polar solvent like carbon tetrachloride. The directing group is expected to favor bromination at the C-6 position.

  • Deprotection: Remove the N-protecting group to yield methyl 6-bromo-1H-indole-3-carboxylate.

Protocol 3: Synthesis of Methyl 5-bromo-1H-indole-3-carboxylate from 5-bromo-1H-indole[2]

This protocol outlines a two-step synthesis to obtain the C-5 bromo isomer.

Materials:

  • 5-bromo-1H-indole

  • Pyridine

  • Trichloroacetyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

Procedure:

  • Acylation:

    • In a flask with anhydrous THF, suspend 5-bromo-1H-indole (1.0 eq) and cool to 0°C.

    • Add pyridine (1.3 eq).

    • Add a solution of trichloroacetyl chloride (1.3 eq) in THF dropwise over 1 hour.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Quench the reaction with 1 M HCl.

    • Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

  • Esterification:

    • Dissolve the resulting solid in methanol.

    • Add potassium hydroxide and reflux the mixture for 5 hours.

    • Stir at room temperature for 1 hour and then concentrate under vacuum.

    • Purify the crude product by column chromatography to obtain methyl 5-bromo-1H-indole-3-carboxylate.

Mandatory Visualization

G cluster_start Starting Material cluster_reagents Bromination Conditions cluster_products Regioselective Products start This compound reagent1 Br₂ / Acetic Acid start->reagent1 Direct Dibromination reagent2 1. N-Protection 2. Br₂ / CCl₄ 3. Deprotection start->reagent2 Directing Group Strategy product1 Methyl 5,6-dibromo- 1H-indole-3-carboxylate reagent1->product1 product2 Methyl 6-bromo- 1H-indole-3-carboxylate reagent2->product2 reagent3 Synthesis from 5-Bromoindole product3 Methyl 5-bromo- 1H-indole-3-carboxylate reagent3->product3 Multi-step Synthesis

Caption: Regioselective bromination pathways of this compound.

Methyl Indole-3-Carboxylate: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl indole-3-carboxylate is a pivotal building block in organic synthesis, prized for its versatile reactivity and the prevalence of the indole nucleus in a vast array of biologically active compounds and functional materials. Its unique electronic and structural features allow for selective functionalization at various positions of the indole ring, making it an ideal starting material for the synthesis of complex molecules. This document provides an overview of its applications and detailed protocols for key synthetic transformations.

Synthetic Applications

This compound serves as a key intermediate in the development of pharmaceuticals, particularly in the fields of oncology and neuropharmacology. It is a precursor to a variety of inhibitors targeting crucial cellular pathways, including those involving protein kinases, nitric oxide synthase (nNOS), and the C-terminal domain of RNA polymerase II. Beyond pharmaceuticals, its derivatives are utilized in agrochemicals and materials science. The core reactivity of this compound enables a range of synthetic modifications, including N-alkylation, C-alkylation, and palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations: Experimental Protocols

The following sections detail experimental procedures for common and powerful transformations using this compound as a starting material.

N-Alkylation

N-alkylation of the indole nitrogen is a fundamental step in modifying the properties of the indole scaffold, often influencing biological activity and solubility.

Protocol 1: N-Methylation using Dimethyl Carbonate

A practical and environmentally friendly method for the N-methylation of this compound utilizes dimethyl carbonate as both a reagent and a solvent.

  • Reaction Workflow:

N_Methylation reagents This compound, K2CO3, DMF, Dimethyl Carbonate reaction Reflux reagents->reaction Heat workup Cool, Add H2O, Filter reaction->workup Process product N-Methyl-indole-3-carboxylate workup->product Isolate Friedel_Crafts_Acylation start This compound reaction Reaction in Inert Solvent start->reaction reagents Acyl Chloride, Lewis Acid (e.g., AlCl3) reagents->reaction workup Aqueous Workup reaction->workup product 3-Acyl-indole Derivative workup->product Suzuki_Coupling substrates Methyl 5-bromoindole-3-carboxylate, Arylboronic Acid reaction Reaction in Solvent (e.g., Dioxane/H2O) substrates->reaction catalyst_system Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) catalyst_system->reaction workup Extraction and Purification reaction->workup product Methyl 5-arylindole-3-carboxylate workup->product MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Phosphorylates Inhibitor Trametinib (MEK Inhibitor) Inhibitor->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Application Notes and Protocols for the Quantification of Methyl Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-3-carboxylate is an aromatic heterocyclic compound belonging to the indole derivative family, found in various natural products.[1] It serves as a significant metabolite and a versatile intermediate in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Its applications are notable in the development of protein kinase inhibitors, nitric oxide synthase (nNOS) inhibitors, and potential antitumor agents.[1] Given its role in drug discovery and as a microbial metabolite, accurate and robust analytical methods for the quantification of this compound are essential for research and development.

These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The following protocol is a general guideline that can be adapted and optimized for specific matrices.

Experimental Protocol: HPLC-UV Quantification

1. Sample Preparation:

  • Microbial Culture: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. Depending on the expected concentration, the supernatant may be injected directly or after a simple dilution with the mobile phase. For trace-level analysis, a solid-phase extraction (SPE) cleanup may be necessary using a C18 cartridge.

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2] Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation.[3]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (or a buffer like ammonium acetate) is commonly used. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detector: UV detector set at the maximum absorbance wavelength of this compound (approximately 280 nm).

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical HPLC-UV Analysis)

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery95 - 105%
Precision (RSD%)< 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high melting point, it can be analyzed by GC-MS, often after derivatization to improve its volatility and chromatographic properties.

Experimental Protocol: GC-MS Quantification

1. Sample Preparation and Derivatization:

  • Extraction: For microbial cultures, extract the supernatant with a non-polar organic solvent like ethyl acetate or dichloromethane. Dry the organic extract over anhydrous sodium sulfate and evaporate it to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, the indole nitrogen can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Reconstitute the dried extract in a suitable solvent (e.g., pyridine or acetonitrile), add the silylating agent, and heat at 60-70°C for 30 minutes.

  • Standard Preparation: Prepare calibration standards of this compound and subject them to the same extraction and derivatization procedure as the samples. The use of a deuterated internal standard is recommended for improved accuracy.[4]

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for a few minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the this compound derivative. For the underivatized molecule, key ions would be the molecular ion (m/z 175) and major fragment ions (e.g., m/z 144, 116).[5]

3. Data Analysis:

  • Identify the analyte peak by its retention time and the presence of the selected characteristic ions.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Quantitative Data Summary (Hypothetical GC-MS Analysis)

ParameterValue
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Recovery90 - 110%
Precision (RSD%)< 5%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound in complex matrices without the need for derivatization.

Experimental Protocol: LC-MS/MS Quantification

1. Sample Preparation:

  • Microbial Culture Supernatant: A simple protein precipitation step is often sufficient. Add a cold organic solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample), vortex, and centrifuge to pellet the precipitated proteins. The resulting supernatant can be diluted and injected.[6]

  • Standard Preparation: Prepare a stock solution and a series of calibration standards in a solvent compatible with the initial mobile phase. The use of a stable isotope-labeled internal standard (e.g., ¹³C₆- or D₅-labeled this compound) is highly recommended to compensate for matrix effects and variations in instrument response.[6]

2. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., < 2 µm) is ideal for fast and efficient separations.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is common.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 1 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺ (m/z 176). The product ions would need to be determined by infusing a standard solution and performing a product ion scan.

3. Data Analysis:

  • Optimize MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the internal standard.

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Quantify this compound in the samples using the generated calibration curve.

Quantitative Data Summary (Hypothetical LC-MS/MS Analysis)

ParameterValue
Linearity Range0.01 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.005 ng/mL
Limit of Quantification (LOQ)0.01 ng/mL
Recovery98 - 102%
Precision (RSD%)< 3%

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not as extensively characterized as those for indole or indole-3-acetic acid, it is understood that indole and its derivatives play crucial roles in bacterial communication, particularly in quorum sensing (QS).[7][8] QS is a cell-density-dependent gene regulation system. Indole derivatives can act as signaling molecules that influence biofilm formation, virulence factor production, and antibiotic resistance.[9][10]

The following diagrams illustrate the general workflow for the analytical quantification of this compound and a conceptual representation of its potential role in bacterial quorum sensing.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Processing Sample Sample (e.g., Microbial Culture) Extraction Extraction / Cleanup Sample->Extraction HPLC HPLC-UV Extraction->HPLC GCMS GC-MS Extraction->GCMS LCMSMS LC-MS/MS Extraction->LCMSMS Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of this compound.

Quorum_Sensing_Concept cluster_bacterium Bacterial Cell Receptor Receptor Protein Gene_Expression Target Gene Expression (e.g., Biofilm, Virulence) Receptor->Gene_Expression Modulates Indole This compound (Extracellular Signal) Indole->Receptor Binds to

Caption: Conceptual role of this compound in bacterial quorum sensing.

References

Application Notes and Protocols for Methyl Indole-3-Carboxylate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solubilization of methyl indole-3-carboxylate, a key intermediate in organic synthesis and pharmaceutical development, for its use in various in vitro assays.[1] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.

Introduction

This compound is a versatile compound utilized in the synthesis of various bioactive molecules, including those with potential applications in cancer research and neuropharmacology.[1] Its utility in laboratory settings is enhanced by its stability and favorable solubility in appropriate solvents.[1] This protocol outlines the recommended procedures for preparing stock solutions of this compound for use in cell-based assays, enzyme inhibition studies, and other in vitro experimental systems.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2][3]
Appearance Light pink to off-white crystalline powder[1][2]
Melting Point 149-152 °C[2]
Water Solubility Insoluble[2]
Solubility in Organic Solvents Slightly soluble in methanol and dimethyl sulfoxide (DMSO)[2]

Recommended Protocol for Stock Solution Preparation

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. Due to its limited solubility, starting with a common stock concentration of 10 mM to 100 mM is recommended. For example, to prepare a 10 mM stock solution, dissolve 1.75 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Aiding Solubilization (if necessary): If the compound does not fully dissolve, gentle heating in a water bath (37°C) or brief sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure no precipitate is present.

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation cluster_1 Storage A Weigh this compound B Add DMSO A->B C Vortex to Dissolve B->C D Optional: Gentle Heat/Sonication C->D E Visually Inspect for Clarity C->E D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for dissolving this compound.

Working Solution Preparation

For in vitro assays, the high-concentration stock solution must be diluted to the final desired concentration in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could cause cellular toxicity (typically <0.5%).

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the final desired experimental concentrations.

  • Mix Thoroughly: Gently mix the working solution after each dilution step to ensure homogeneity.

  • Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid potential degradation or precipitation.

Solubility Data for In Vivo Formulations (Adaptable for In Vitro)

The following table summarizes solubility data from formulations developed for in vivo studies, which can provide a starting point for developing specialized in vitro formulations if required.[4] These formulations achieve a concentration of at least 2.5 mg/mL (14.27 mM).[4]

ProtocolSolvent SystemAchieved Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Signaling Pathway Visualization

As this document focuses on the dissolution protocol, a signaling pathway is not directly applicable. The experimental workflow diagram above illustrates the logical sequence of the protocol.

Safety Precautions

  • This compound may cause skin and serious eye irritation, as well as respiratory irritation.[2]

  • Always handle the compound in a well-ventilated area, such as a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl indole-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction; Suboptimal reaction temperature; Inactive catalyst; Poor quality starting materials; Incorrect stoichiometry.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; microwave irradiation has been shown to improve yields and reduce reaction times.[1][2] - Ensure the catalyst (e.g., Pd(OAc)₂, acid catalyst) is fresh and active. - Verify the purity of starting materials (e.g., substituted anilines, methyl acetoacetate, indole-3-carboxylic acid). - Carefully check the molar ratios of all reactants and reagents.
Formation of Multiple Side Products Side reactions due to high temperatures; Incorrect catalyst or reagent choice; Presence of impurities in starting materials; Non-selective reaction conditions.- Lower the reaction temperature and extend the reaction time. - Screen different catalysts or solvents to improve selectivity.[1][2] - Purify starting materials before use. - For Fischer Indole Synthesis, ensure acidic conditions are appropriate to favor indole formation.[3][4]
Difficulty in Product Purification Co-elution of impurities with the product during chromatography; Product precipitation with impurities; Oily product that is difficult to crystallize.- Optimize the solvent system for column chromatography. Semi-preparative HPLC can be effective for purifying challenging mixtures.[1] - Try recrystallization from a different solvent or solvent mixture. - If the product is an oil, attempt to form a solid derivative for purification, followed by regeneration of the desired product.
Inconsistent Results Variability in reagent quality; Fluctuations in reaction conditions (temperature, stirring speed); Atmospheric moisture affecting the reaction.- Use reagents from the same batch for a series of experiments. - Maintain consistent reaction parameters using controlled equipment. - Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) if reagents are sensitive to moisture or air.
Ester Hydrolysis Presence of water in the reaction mixture, especially under acidic or basic conditions.[5]- Use anhydrous solvents and reagents. - If performing a Fischer esterification, use a large excess of the alcohol (methanol) to drive the equilibrium towards the ester product.[6][7] A Dean-Stark trap can be used to remove water azeotropically.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include:

  • Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring, which can then be further modified.[3][4]

  • Palladium-Catalyzed Intramolecular Oxidative Coupling: This modern approach utilizes a palladium catalyst to cyclize N-aryl enamines, often providing high yields and regioselectivity. Microwave-assisted versions of this reaction can significantly reduce reaction times.[1][2]

  • Esterification of Indole-3-carboxylic Acid: This is a straightforward method involving the reaction of indole-3-carboxylic acid with methanol in the presence of an acid catalyst (Fischer Esterification).[6][7]

Q2: How can I improve the yield of my Fischer Indole Synthesis?

A2: To improve the yield of a Fischer Indole Synthesis, consider the following:

  • Catalyst Choice: Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used. The optimal catalyst may depend on the specific substrates.[4][8]

  • Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to side products. Optimization of the temperature is crucial.[9]

  • Substituent Effects: The nature and position of substituents on the phenylhydrazine can significantly impact the reaction's success and regioselectivity.[8]

Q3: What is the role of the copper co-catalyst in the palladium-catalyzed synthesis?

A3: In the palladium-catalyzed synthesis of indole derivatives from N-aryl enamines, a copper salt (e.g., Cu(OAc)₂) often acts as an oxidant to regenerate the active Pd(II) catalyst in the catalytic cycle.[1]

Q4: My product is a pale pink powder. Is this normal?

A4: Yes, this compound is often described as a pale pink or white solid.[5][10]

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store this compound protected from light in a dry, sealed container at room temperature.[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Palladium-Catalyzed Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

This protocol is adapted from a microwave-assisted synthesis which has been shown to produce high yields in a short reaction time.[1][2]

Step 1: Synthesis of N-aryl enamine (Methyl-(Z)-3-(phenylimino)butanoate)

  • In an oven-dried round-bottom flask, stir a mixture of aniline (1 eq), methyl acetoacetate (1 eq), and 10% acetic acid.

  • Continue stirring at room temperature for 12 hours.

  • After 12 hours, wash the crude material with water and extract with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the enamine intermediate.

Step 2: Cyclization to Methyl 2-methyl-1H-indole-3-carboxylate

  • To a microwave reactor vessel, add the N-aryl enamine (1 eq), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (1 eq), and K₂CO₃ (3 eq) in DMF.

  • Seal the vessel and irradiate in a microwave reactor at 60 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or semi-preparative HPLC to yield the final product.

Protocol 2: Fischer Esterification of Indole-3-carboxylic Acid

This protocol describes the direct esterification of indole-3-carboxylic acid.

  • Suspend indole-3-carboxylic acid (1 eq) in a large excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or TsOH).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude ester.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

MethodTemperature (°C)Time (h)Yield (%)Reference
Conventional Heating80372[1]
Microwave Irradiation600.593[1][11]

Table 2: Effect of Palladium Catalyst Loading on Yield

Pd(OAc)₂ (mol%)Yield (%)Reference
1093[11]
519[11]

Visualizations

experimental_workflow cluster_step1 Step 1: Enamine Synthesis cluster_step2 Step 2: Cyclization start Aniline + Methyl Acetoacetate reagents1 10% Acetic Acid Room Temperature, 12h start->reagents1 workup1 Aqueous Workup & Extraction reagents1->workup1 enamine N-aryl enamine workup1->enamine reagents2 Pd(OAc)₂, Cu(OAc)₂ K₂CO₃, DMF enamine->reagents2 mw Microwave 60°C, 30 min reagents2->mw workup2 Aqueous Workup & Extraction mw->workup2 purification Purification (Chromatography/HPLC) workup2->purification product Methyl 2-methyl-1H-indole-3-carboxylate purification->product

Caption: Workflow for the microwave-assisted synthesis of methyl 2-methyl-1H-indole-3-carboxylate.

fischer_esterification start Indole-3-carboxylic Acid reagents Methanol (excess) Acid Catalyst (H₂SO₄) start->reagents reaction Reflux reagents->reaction Equilibrium workup Neutralization & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Key steps in the Fischer Esterification of indole-3-carboxylic acid.

References

Common impurities in methyl indole-3-carboxylate and their removal.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for methyl indole-3-carboxylate. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during their experiments, with a focus on impurities and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound can originate from the synthetic route or degradation. These may include:

  • Indole-3-carboxylic acid: This is a primary impurity, often formed by the hydrolysis of the methyl ester group of the parent compound.[1]

  • Unreacted Starting Materials: Depending on the synthetic method (e.g., Fischer indole synthesis), residual starting materials may be present.

  • Byproducts from Synthesis: Side reactions during synthesis can generate related indole derivatives or other organic molecules as impurities.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

Q2: My this compound appears discolored (e.g., pinkish or brownish). Is it impure?

A2: While pure this compound is typically an off-white to pale pink powder, discoloration can indicate the presence of impurities.[1] Oxidation or the presence of trace amounts of byproducts from the synthesis can lead to a darker appearance. The purity should be verified by analytical methods like HPLC or TLC.

Q3: How can I qualitatively assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative purity assessment. A single spot on the TLC plate under UV visualization typically indicates a high degree of purity. The presence of multiple spots suggests the presence of impurities. A common solvent system for TLC analysis is a mixture of hexane and ethyl acetate.

Q4: What are the recommended methods for purifying this compound?

A4: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guide: Impurity Removal

Issue 1: Presence of Indole-3-carboxylic Acid as an Impurity
  • Symptom: A second spot with a lower Rf value than the main product is observed on a TLC plate (as indole-3-carboxylic acid is more polar). The melting point of the product may be lower and broader than the reported range (149-152 °C).[1]

  • Cause: Hydrolysis of the methyl ester. This can occur if the compound is exposed to moisture, acidic, or basic conditions.[1]

  • Solution:

    • Recrystallization: Recrystallization from a suitable solvent like methanol can effectively remove the more polar indole-3-carboxylic acid.

    • Column Chromatography: If other impurities are also present, column chromatography provides a more comprehensive separation.

Issue 2: Multiple Impurity Spots on TLC
  • Symptom: TLC analysis shows several spots, indicating a mixture of compounds.

  • Cause: Incomplete reaction, side reactions during synthesis, or degradation of the product.

  • Solution:

    • Column Chromatography: This is the most effective method for separating multiple components from the desired product. A silica gel column with a gradient elution of hexane and ethyl acetate is commonly used.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is suitable for removing polar impurities such as indole-3-carboxylic acid.

Methodology:

  • Dissolution: In a fume hood, dissolve the impure this compound in a minimum amount of hot methanol. Stir the solution until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound will start to crystallize. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment: Analyze the purity of the recrystallized product using HPLC or TLC and measure its melting point.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is ideal for separating a mixture of impurities with varying polarities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

  • Purity Assessment: Confirm the purity of the isolated product by HPLC or TLC.

Quantitative Data

The following table summarizes typical purity data for this compound before and after purification. Actual results may vary depending on the initial purity and the specific experimental conditions.

Purification MethodInitial Purity (HPLC Area %)Purity After Purification (HPLC Area %)
Recrystallization~95%>99%
Column Chromatography85-95%>99.5%

Visualizations

Impurity_Removal_Workflow Crude Crude Methyl Indole-3-carboxylate TLC Purity Assessment (TLC/HPLC) Crude->TLC Impure Impurities Detected TLC->Impure Impure Pure Product Meets Purity Specifications TLC->Pure Pure Recrystallization Recrystallization Impure->Recrystallization Mainly polar impurities Column Column Chromatography Impure->Column Multiple impurities Final_QC Final Purity Check (HPLC/TLC) Recrystallization->Final_QC Column->Final_QC Final_QC->Pure

Caption: Workflow for the purification of this compound.

Logical_Relationship cluster_synthesis Synthesis cluster_degradation Degradation Starting_Materials Starting Materials Impure_Product Impure Methyl Indole-3-carboxylate Starting_Materials->Impure_Product Side_Reactions Side Reactions Side_Reactions->Impure_Product Hydrolysis Hydrolysis Hydrolysis->Impure_Product forms Indole-3-carboxylic acid

Caption: Sources of impurities in this compound.

References

Side reactions to avoid during the synthesis of methyl indole-3-carboxylate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of methyl indole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The primary side reactions to be aware of are:

  • Decarboxylation: The loss of CO2 from indole-3-carboxylic acid, especially at elevated temperatures, leading to the formation of indole. This can be catalyzed by both acid and base.[1]

  • N-alkylation: The methylation of the indole nitrogen, resulting in the formation of methyl 1-methyl-1H-indole-3-carboxylate. This is particularly problematic when using certain methylating agents for esterification.

  • Formation of 3H-Indole (Indolenine) Derivatives: In syntheses proceeding via the Fischer indole synthesis, the formation of non-aromatic indolenine isomers is a potential side reaction.[2][3][4]

  • Hydrolysis: The reverse reaction of esterification, where the methyl ester is hydrolyzed back to the carboxylic acid, can reduce the final product yield.

Q2: Which synthetic routes are commonly used for this compound, and what are their associated side reactions?

A2: Two common synthetic routes are:

  • Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine with a pyruvate derivative under acidic conditions.[3][5] The main side reactions include the formation of isomeric indoles and 3H-indole (indolenine) byproducts.[2][4]

  • Esterification of Indole-3-carboxylic Acid: This is a direct method where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[6] Key side reactions are decarboxylation and N-methylation, depending on the reaction conditions and reagents.

Troubleshooting Guides

Issue 1: Low yield of this compound and presence of indole as a major byproduct.

Cause: This is likely due to the decarboxylation of the starting material, indole-3-carboxylic acid. This side reaction is promoted by high temperatures and either acidic or basic conditions.[1]

Solutions:

  • Temperature Control: Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate. For acid-catalyzed esterification, temperatures between 60-70°C are often sufficient.[7]

  • Choice of Catalyst:

    • For esterification, use a mild acid catalyst like p-toluenesulfonic acid (TsOH) or sulfuric acid in catalytic amounts.[6] Avoid strong bases if possible, as they can also promote decarboxylation.[1]

    • If performing a Fischer indole synthesis, the choice of acid catalyst is critical. Acetic acid is often used.[3][4]

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat.

Issue 2: Formation of a significant amount of N-methylated byproduct (methyl 1-methyl-1H-indole-3-carboxylate).

Cause: The indole nitrogen is nucleophilic and can be methylated, especially when using harsh methylating agents or strong bases. While dimethyl carbonate (DMC) is considered a green methylating agent, its use with certain catalysts like DBU can lead to N-methylation.[8] The use of methyl iodide or dimethyl sulfate with a strong base like sodium hydride is a classic method for N-alkylation and should be avoided if N-methylation is not desired.[9]

Solutions:

  • Choice of Esterification Method:

    • Fischer Esterification: Use methanol as the solvent and a catalytic amount of a strong acid like sulfuric acid or hydrogen chloride. This method directly converts the carboxylic acid to the methyl ester without introducing a separate methylating agent that can react with the indole nitrogen.

    • Avoid Strong Bases: Do not use strong bases like NaH, which will deprotonate the indole nitrogen and increase its nucleophilicity, making it more susceptible to N-methylation.

  • Alternative Methylating Agents (if direct esterification is not possible): If a methylating agent is required, consider using less reactive ones under neutral or mildly acidic conditions. However, direct esterification is the preferred method to avoid this side reaction.

Issue 3: In a Fischer indole synthesis, obtaining a mixture of isomers or non-aromatic byproducts.

Cause: The Fischer indole synthesis can sometimes yield 3H-indole (indolenine) isomers, especially with certain ketones and acid catalysts.[2][3][4] The reaction conditions, including the choice of acid and temperature, play a crucial role in directing the cyclization.

Solutions:

  • Catalyst and Solvent Selection: The choice of acid catalyst is important. Brønsted acids like HCl, H2SO4, and p-toluenesulfonic acid, or Lewis acids such as zinc chloride, are commonly used.[3][5] The specific combination of substrate, catalyst, and solvent should be optimized.

  • Temperature Control: The reaction often requires elevated temperatures, but careful control is necessary to minimize side product formation.[5]

  • Purification: Careful purification by column chromatography or recrystallization may be necessary to separate the desired product from isomeric byproducts.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound and Side Product Formation (Illustrative)

Synthesis MethodCatalystSolventTemperature (°C)Reaction Time (h)Approx. Yield of this compound (%)Major Side Products
Fischer EsterificationH₂SO₄ (catalytic)MethanolReflux (~65)4-685-95Minimal
Esterification with DMCDBUDMF1208~70N-methylated indole
Fischer Indole SynthesisAcetic AcidAcetic Acid80-1002-470-85Indolenine isomers
Microwave-assistedPd(OAc)₂/Cu(OAc)₂DMF1100.5>90Substrate-dependent

Note: Yields are approximate and can vary based on the specific substrate and experimental setup. This table is a compilation of representative data from various sources.[10][11]

Experimental Protocols

Protocol 1: Fischer Esterification of Indole-3-carboxylic Acid

This protocol aims to minimize decarboxylation and N-alkylation.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add indole-3-carboxylic acid (1 equivalent).

  • Solvent and Catalyst Addition: Add an excess of methanol to act as both the solvent and the reactant. For every 1 mole of indole-3-carboxylic acid, use approximately 10-20 moles of methanol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).[12]

  • Heating: Heat the reaction mixture to reflux (approximately 65°C) with stirring.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Fischer Indole Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

This protocol provides a general procedure for the Fischer indole synthesis, with considerations for minimizing side products.

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and methyl pyruvate (1 equivalent) in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature until the hydrazone formation is complete (monitor by TLC).

  • Cyclization: Add an acid catalyst, such as glacial acetic acid or a Lewis acid like zinc chloride (0.5-1 equivalent).[3]

  • Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 2-4 hours.[3]

  • Monitoring: Monitor the formation of the indole product by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice water.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to separate the desired indole from any indolenine or other isomeric byproducts.

Visualizations

Synthesis_Pathways cluster_start Starting Materials cluster_product Desired Product cluster_side Side Products Indole-3-carboxylic Acid Indole-3-carboxylic Acid Indole Indole Indole-3-carboxylic Acid->Indole Decarboxylation (Heat, Acid/Base) Methanol Methanol This compound This compound N-Methyl Indole-3-carboxylate N-Methyl Indole-3-carboxylate This compound->N-Methyl Indole-3-carboxylate N-Methylation (Strong Base, Me-X)

Caption: Main and side reaction pathways in this compound synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Heating & Monitoring Heating & Monitoring Reagent Addition->Heating & Monitoring Quenching Quenching Heating & Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Chromatography / Recrystallization Chromatography / Recrystallization Drying & Concentration->Chromatography / Recrystallization Characterization Characterization Chromatography / Recrystallization->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for chemical synthesis.

References

Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of methyl indole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on this compound?

The primary sites for derivatization are the nitrogen atom (N-1) of the indole ring and the ester functional group. The C-3 position is already substituted, making electrophilic substitution at this site, which is typical for indoles, less common for this starting material.[1] The most frequent derivatizations are N-alkylation and N-acylation.

Q2: Why is my indole N-H difficult to deprotonate for N-alkylation?

Unlike many amines, the lone pair of electrons on the indole nitrogen is part of the aromatic sextet, making it significantly less basic and more acidic.[1][2] While direct alkylation is possible, deprotonation with a suitable base is typically required to generate the more nucleophilic indole anion, leading to more efficient and selective N-alkylation.[3]

Q3: What are the main differences between N-alkylation and N-acylation conditions?

N-alkylation is commonly performed using alkyl halides or less hazardous reagents like dimethyl carbonate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[4][5] N-acylation typically employs more reactive acylating agents like acid chlorides or anhydrides, often with a non-nucleophilic base like triethylamine (NEt₃) and sometimes a catalyst like 4-dimethylaminopyridine (DMAP).[6]

Q4: Can the ester group of this compound be hydrolyzed or transesterified during derivatization?

Yes, under certain conditions. For example, using strong basic conditions (like NaOH or KOH) at elevated temperatures for N-alkylation could potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be problematic, as indole-3-carboxylic acid may undergo decarboxylation under harsh conditions.[4] Careful selection of a non-hydrolytic base (e.g., K₂CO₃, NaH) is crucial.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Alkylation Reactions

Q: I am attempting to N-alkylate this compound but am getting a very low yield or recovering only my starting material. What are the possible causes?

A: Low yields in N-alkylation can stem from several factors. Refer to the decision tree and table below for a systematic approach to troubleshooting.

.dot

LowYield_Troubleshooting Start Low N-Alkylation Yield Base Is the base strong enough and anhydrous? Start->Base Solvent Is the solvent polar aprotic and anhydrous? Base->Solvent Yes Sol_Base Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure it is fresh. Base->Sol_Base No Temp Is the reaction temperature and time sufficient? Solvent->Temp Yes Sol_Solvent Use dry DMF or THF. Avoid protic solvents. Solvent->Sol_Solvent No Reagent Is the alkylating agent reactive/stable? Temp->Reagent Yes Sol_Temp Increase temperature or prolong reaction time. Monitor by TLC/LC-MS. Temp->Sol_Temp No Sol_Reagent Use a more reactive agent (e.g., Iodide vs. Bromide). Check agent purity. Reagent->Sol_Reagent No Success Problem Resolved Reagent->Success Yes Sol_Base->Solvent Sol_Solvent->Temp Sol_Temp->Reagent Sol_Reagent->Success

Caption: Troubleshooting workflow for low N-alkylation yield.

Possible CauseRecommended SolutionExplanation
Ineffective Base Switch from a mild base (e.g., K₂CO₃) to a stronger base (e.g., NaH). Ensure the base is fresh and handled under anhydrous conditions.The indole N-H proton is acidic but requires a sufficiently strong base for complete deprotonation to the highly nucleophilic indole anion.[3]
Inappropriate Solvent Use a polar aprotic solvent like DMF or THF. Ensure the solvent is anhydrous.Polar aprotic solvents effectively solvate the cation of the base without interfering with the nucleophile. Protic solvents (e.g., alcohols) can protonate the indole anion.
Insufficient Temperature/Time Increase the reaction temperature or extend the reaction time. Monitor the reaction progress using TLC or LC-MS.Alkylation reactions can be slow, especially with less reactive alkylating agents. For instance, N-methylation with dimethyl carbonate in DMF often requires reflux temperatures (~130 °C) for several hours.[4]
Poor Alkylating Agent Use a more reactive alkylating agent (e.g., methyl iodide > methyl bromide). Verify the purity and stability of the agent.The leaving group ability (I > Br > Cl) and steric hindrance of the alkylating agent significantly impact the reaction rate.
Issue 2: Formation of C-Alkylated Side Products

Q: My reaction is producing a mixture of N-alkylated and C-3 alkylated products. How can I improve selectivity for N-alkylation?

A: The competition between N- and C-alkylation is a known issue in indole chemistry.[7] C-3 alkylation is favored under conditions that promote electrophilic substitution on the indole ring.

ParameterTo Favor N-AlkylationTo Favor C-Alkylation (To be Avoided)Rationale
Base Use a strong, non-nucleophilic base (e.g., NaH) to fully form the indole anion.Use of weak bases or acidic conditions.The indole anion is a hard nucleophile, favoring attack at the nitrogen atom. The neutral indole is a soft nucleophile, and electrophilic attack occurs preferentially at the electron-rich C-3 position.[3][7]
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO).Use of nonpolar solvents.Polar aprotic solvents solvate the counter-ion of the indole salt, leaving the nitrogen anion exposed and highly nucleophilic.
Temperature Generally, lower to moderate temperatures are preferred.High temperatures (e.g., >80-100 °C with methyl iodide).[7][8]At higher temperatures, the initially formed N-alkylated product can sometimes rearrange or lead to further C-alkylation.
Alkylating Agent Use less reactive agents like dimethyl carbonate.Use highly reactive agents like benzylic or allylic halides.[3]Very reactive electrophiles can react with the neutral indole at the C-3 position before complete N-deprotonation occurs.

Data Presentation: N-Methylation Conditions

The following table summarizes reaction conditions for the N-methylation of various indole substrates, highlighting the high yield achievable for this compound under optimized conditions.

SubstrateMethylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Dimethyl CarbonateK₂CO₃DMF~1303.596.3[4]
Indole-3-carboxaldehydeDimethyl CarbonateK₂CO₃DMF~1303.585[4]
5-MethoxyindoleDimethyl CarbonateDABCODMF90-95797[9]
Indole-3-carboxylic AcidDimethyl CarbonateK₂CO₃DMF~130550*[4]

*Yield is for the N-methylated ester product; significant decarboxylation to N-methylindole was also observed.

Experimental Protocols

Protocol 1: N-Methylation using Dimethyl Carbonate

This protocol is adapted from a high-yield, practical method for N-methylation.[4]

.dot

N_Methylation_Workflow Start Start Mix 1. Mix Reactants: - this compound - K₂CO₃ (anhydrous) - DMF (anhydrous) Start->Mix Add 2. Add Dimethyl Carbonate Mix->Add Heat 3. Heat to Reflux (~130 °C) for 3.5 hours Add->Heat Monitor 4. Monitor by TLC/LC-MS Heat->Monitor Cool 5. Cool to ~3 °C (ice bath) Monitor->Cool Precipitate 6. Add Ice-Cold Water Slowly Cool->Precipitate Filter 7. Filter Precipitated Solid Precipitate->Filter WashDry 8. Wash with Water and Dry under Vacuum Filter->WashDry End End: Pure N-methyl-indole-3-carboxylate WashDry->End

Caption: Experimental workflow for N-methylation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), anhydrous potassium carbonate (K₂CO₃, ~1.5 eq), and anhydrous dimethylformamide (DMF, ~7 mL per gram of indole).

  • Addition of Reagent: Add dimethyl carbonate (DMC, ~3.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for completion (typically 3-4 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath to about 3 °C.

  • Precipitation: Slowly add ice-cold water (approximately 20 mL per gram of starting indole) to the cold reaction mixture. The product should precipitate as a pale-white solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water (2 x 10 mL per gram of starting indole) and dry the product in a vacuum oven at 45 °C. The product is often obtained in high purity without needing further purification.[4]

Protocol 2: N-Acylation using an Acid Chloride

This is a general procedure for the N-acylation of indoles.[6]

  • Reaction Setup: Dissolve this compound (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Base: Add triethylamine (NEt₃, 2.0 eq) to the solution and stir at room temperature.

  • Addition of Acylating Agent: Add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the solution overnight at room temperature.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

References

Challenges in the scale-up of methyl indole-3-carboxylate production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of methyl indole-3-carboxylate production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Several synthetic routes are amenable to scale-up, with the choice often depending on available starting materials, required purity, and equipment. The most common methods include:

  • Fischer Indolization: A classic and widely used method involving the reaction of phenylhydrazine with a pyruvate derivative. It is a cost-effective method for large-scale production.[1]

  • Palladium-Catalyzed Intramolecular Oxidative Coupling: This modern approach offers high yields and regioselectivity, particularly for substituted indoles.[2][3][4] Microwave-assisted variations can significantly reduce reaction times.[2][4]

  • Batcho-Leimgruber Indole Synthesis: A versatile method that can be adapted for various substituted indoles.[5]

Q2: What are the critical parameters to control during the scale-up of the Fischer Indolization?

A2: When scaling up the Fischer Indolization, it is crucial to carefully control:

  • Temperature: Exothermic reactions can be a concern on a larger scale. Gradual heating and efficient heat dissipation are critical.

  • Acid Catalyst Concentration: The concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid) needs to be optimized for large-scale reactions to ensure complete cyclization without excessive side product formation.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and avoid degradation of the product.

Q3: How can I improve the yield and purity of this compound during scale-up?

A3: To improve yield and purity:

  • Optimize Reagent Stoichiometry: Ensure precise control over the molar ratios of reactants.

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics and solubility of intermediates and the final product.[2]

  • Purification Method: While small-scale purifications often rely on column chromatography, for large-scale production, techniques like recrystallization or distillation are more practical and cost-effective.

Q4: Are there any safety concerns I should be aware of during the scale-up process?

A4: Yes, several safety precautions are necessary:

  • Handling of Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

  • Exothermic Reactions: Be prepared for potential exothermic reactions, especially during the cyclization step. Implement proper temperature monitoring and cooling systems.

  • Use of Carbon Monoxide: Some palladium-catalyzed methods may use carbon monoxide, which is highly toxic. Ensure the use of a proper gas handling system and CO detectors.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction- Monitor the reaction using TLC or HPLC to ensure it has gone to completion.- Increase reaction time or temperature cautiously.- Check the purity and activity of reagents and catalysts.
Side product formation- Optimize the reaction temperature; lower temperatures may increase selectivity.- Adjust the rate of addition of reagents.- Investigate alternative catalysts or solvents.
Product degradation- Avoid prolonged exposure to high temperatures or strong acids/bases.- Perform the work-up and purification steps promptly after the reaction is complete.
Impure Product Incomplete removal of starting materials or byproducts- Optimize the purification method. For large scale, consider recrystallization from a suitable solvent system.- Perform multiple extractions during the work-up to remove impurities.- Analyze the impurities to understand their origin and adjust reaction conditions accordingly.
Discoloration of the final product- The product may be sensitive to air and light. Store under an inert atmosphere and in the dark.- Treat the crude product with activated carbon to remove colored impurities.
Difficulty with Reaction Work-up Emulsion formation during extraction- Add brine (saturated NaCl solution) to break the emulsion.- Filter the mixture through a pad of celite.
Product precipitation during work-up- Use a solvent in which the product is more soluble for the extraction.- Perform the work-up at a slightly elevated temperature.
Inconsistent Results on Scale-up Poor heat and mass transfer in larger reactors- Ensure efficient stirring to maintain a homogeneous reaction mixture.- Implement a controlled heating and cooling system to manage the reaction temperature effectively.- Consider a gradual scale-up approach (e.g., 1L to 5L to 20L) to identify and address scale-dependent issues.

Experimental Protocols

Key Experiment: Fischer Indolization for this compound

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • Phenylhydrazine

  • Methyl 2-ketobutanoate (or other suitable pyruvate derivative)

  • Ethanol (or other suitable solvent)

  • Concentrated Sulfuric Acid (or other acid catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve phenylhydrazine in ethanol in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

  • Slowly add methyl 2-ketobutanoate to the solution while maintaining the temperature below 25°C.

  • Stir the mixture for 1-2 hours at room temperature to form the phenylhydrazone intermediate.

  • Slowly and carefully add concentrated sulfuric acid to the reaction mixture. An exothermic reaction will occur. Maintain the temperature within a controlled range (e.g., 60-80°C) using a cooling bath.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Fischer Indolization

Fischer_Indolization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Mix Phenylhydrazine and Methyl 2-ketobutanoate in Ethanol start->reagents hydrazone Form Phenylhydrazone (1-2h at RT) reagents->hydrazone acid Add H₂SO₄ (Control Temperature) hydrazone->acid reflux Reflux (Monitor by TLC) acid->reflux quench Quench with Ice-Water reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify end End Product purify->end

Caption: Workflow for the synthesis of this compound via Fischer Indolization.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting problem Low Yield of This compound cause1 Incomplete Reaction? problem->cause1 cause2 Side Product Formation? problem->cause2 cause3 Product Degradation? problem->cause3 solution1a Check Reaction Monitoring (TLC/HPLC) cause1->solution1a solution1b Increase Time/Temp cause1->solution1b solution1c Verify Reagent Quality cause1->solution1c solution2a Optimize Temperature cause2->solution2a solution2b Adjust Reagent Addition cause2->solution2b solution2c Screen Catalysts/Solvents cause2->solution2c solution3a Minimize High Temp Exposure cause3->solution3a solution3b Prompt Work-up cause3->solution3b

Caption: Troubleshooting guide for addressing low product yield.

References

Validation & Comparative

Verifying the Molecular Weight of Methyl Indole-3-Carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate molecular weight verification is a critical step in compound identification and characterization. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for determining the molecular weight of methyl indole-3-carboxylate, a significant indole derivative. This document outlines the experimental data, detailed protocols, and visual workflows to support an informed choice of methodology.

Executive Summary

The theoretical molecular weight of this compound (C₁₀H₉NO₂) is 175.18 g/mol . This guide primarily focuses on high-resolution mass spectrometry for its precise and accurate mass determination capabilities. A comparison with other relevant techniques is also provided to offer a comprehensive overview for researchers.

Comparative Analysis of Molecular Weight Determination Techniques

The selection of an analytical technique for molecular weight verification depends on several factors, including the required accuracy, sensitivity, sample amount, and the nature of the sample matrix. Below is a comparison of mass spectrometry with other common analytical methods.

Table 1: Comparison of Analytical Techniques for Molecular Weight Verification

FeatureHigh-Resolution Mass Spectrometry (e.g., Orbitrap)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the mass-to-charge ratio (m/z) of ions in a high-resolution mass analyzer.Separates volatile compounds followed by mass analysis.Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Accuracy < 5 ppm with external calibration.[1]Typically provides nominal mass; high-resolution instruments are available.Indirectly confirms structure, which corroborates molecular weight.
Sensitivity Picomole to femtomole range.[2]Picogram to nanogram range.Milligram to microgram range.
Sample Amount Micrograms to nanograms.Micrograms to nanograms.Milligrams.
Information Provided Exact mass, elemental composition, and structural fragments.Retention time and mass spectrum of fragments.Detailed structural information, including connectivity of atoms.
Throughput High, especially when coupled with liquid chromatography.Moderate to high.Low to moderate.
Key Advantage Unparalleled mass accuracy and sensitivity.[3]Excellent for volatile and thermally stable compounds.Provides unambiguous structure elucidation.

Detailed Experimental Protocol: High-Resolution Mass Spectrometry

This protocol details the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization and an Orbitrap Mass Spectrometer (LC-ESI-Orbitrap-MS).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data and preventing instrument contamination.[4][5]

  • Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[4]

  • Working Solution: Perform a serial dilution of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[4]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column is suitable for separating small aromatic molecules like this compound.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of organic phase (B), ramping up to elute the compound of interest, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (Orbitrap)
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is effective for indole derivatives.[6]

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Sheath and Auxiliary Gas Flow Rate: Optimize for stable spray (typically 30-50 and 5-15 arbitrary units, respectively).

  • Capillary Temperature: 275-325 °C.

  • Mass Analyzer: Orbitrap.

  • Resolution: Set to 70,000 or higher at m/z 200 to ensure high mass accuracy.[7]

  • Scan Range: m/z 100-300 to cover the expected mass of the protonated molecule [M+H]⁺ and potential fragments.

  • Data Acquisition: Full scan mode to detect all ions within the specified range.

Data Analysis
  • Expected Ion: The primary ion of interest will be the protonated molecule, [M+H]⁺, with an expected m/z of 176.0706. The theoretical exact mass of the neutral molecule is 175.0633 Da.[8]

  • Mass Accuracy Calculation: Compare the measured m/z with the theoretical m/z to determine the mass accuracy in parts per million (ppm).

  • Elemental Composition Confirmation: Utilize the high-resolution data to confirm the elemental formula (C₁₀H₉NO₂).

Experimental Workflow and Visualization

The following diagram illustrates the logical flow of the mass spectrometry analysis for molecular weight verification of this compound.

experimental_workflow start Start: this compound Sample sample_prep Sample Preparation (Dissolution & Dilution) start->sample_prep filtration Filtration (0.22 µm) sample_prep->filtration lc_injection LC Injection filtration->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation esi_ionization Electrospray Ionization (ESI) Positive Mode lc_separation->esi_ionization mass_analysis Mass Analysis (Orbitrap Analyzer) esi_ionization->mass_analysis detection Ion Detection mass_analysis->detection data_acquisition Data Acquisition (Mass Spectrum) detection->data_acquisition data_analysis Data Analysis (m/z vs. Intensity) data_acquisition->data_analysis mw_verification Molecular Weight Verification (Compare to Theoretical Mass) data_analysis->mw_verification end End: Verified Molecular Weight mw_verification->end

Caption: Workflow for molecular weight verification of this compound using LC-MS.

Conclusion

High-resolution mass spectrometry stands out as a superior technique for the definitive molecular weight verification of small molecules like this compound, offering exceptional accuracy and sensitivity. While other methods such as GC-MS and NMR provide valuable and often complementary information, the direct and precise mass measurement capabilities of LC-ESI-Orbitrap-MS make it an indispensable tool in modern chemical analysis and drug development workflows. The provided protocol and workflow serve as a robust starting point for researchers aiming to perform reliable molecular weight determination.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. This guide provides a comparative overview of potential HPLC methodologies for assessing the purity of methyl indole-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals. While specific, validated analytical methods for this compound are not always publicly detailed, this document outlines two distinct, robust methods—Reversed-Phase HPLC and Normal-Phase HPLC—based on established principles for the analysis of indole derivatives.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, including the nature of potential impurities and the desired resolution. Below is a summary of two potential methods for the purity assessment of this compound.

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Normal-Phase HPLC (NP-HPLC)
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmSilica, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidHexane:Ethyl Acetate (70:30, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 280 nm (UV)280 nm (UV)
Injection Volume 10 µL10 µL
Column Temperature 30 °C30 °C
Expected Retention Time ~5-7 minutes~4-6 minutes
Typical Application General purity assessment, separation of non-polar to moderately polar impurities.Separation of polar impurities and isomers.

Experimental Protocols

Below are detailed experimental protocols for the two proposed HPLC methods.

Method A: Reversed-Phase HPLC (RP-HPLC)

This method is suitable for the routine purity analysis of this compound and is effective at separating impurities with a lower polarity than the main compound.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

  • Mobile Phase: A mixture of acetonitrile and water in a 60:40 volume ratio, with 0.1% formic acid added to the aqueous phase to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities (typically 15-20 minutes).

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method B: Normal-Phase HPLC (NP-HPLC)

This method offers an alternative selectivity to RP-HPLC and can be particularly useful for separating polar impurities or isomers that may not be well-resolved on a C18 column.

1. Instrumentation:

  • HPLC system equipped with a pump capable of handling organic solvents, an autosampler, a column oven, and a UV detector.

2. Chromatographic Conditions:

  • Column: Silica, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate in a 70:30 volume ratio.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Filter the working solution through a 0.45 µm PTFE syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is observed. Due to the nature of normal-phase chromatography, longer equilibration times may be necessary.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the elution of the main compound and any impurities.

  • Calculate the purity based on the peak area percentages.

Experimental Workflow

The general workflow for HPLC purity assessment is a systematic process that ensures accurate and reproducible results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration->Sample_Injection Chromatographic_Run Chromatographic Run Sample_Injection->Chromatographic_Run Data_Acquisition Data Acquisition Chromatographic_Run->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report_Generation Report Generation Purity_Calculation->Report_Generation

Caption: General workflow for HPLC purity assessment.

This guide provides a foundational understanding of how to approach the purity assessment of this compound using HPLC. The choice between a reversed-phase and a normal-phase method will depend on the specific impurity profile of the sample. For comprehensive purity analysis, employing orthogonal methods (such as both RP- and NP-HPLC) is often recommended to ensure all potential impurities are detected and quantified. Method validation according to ICH guidelines is essential before use in a regulated environment.

A Researcher's Guide to Comparing Antibody Cross-Reactivity: Indole-3-Carboxylic Acid vs. Its Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

The differentiation between an acid and its ester is a common challenge in immunoassay development. The carboxyl group of I3C is a primary epitope for antibody recognition. Esterification of this group to form methyl indole-3-carboxylate fundamentally alters the structure and charge of this epitope, which is expected to significantly reduce antibody binding. Quantifying this difference is crucial for validating the specificity of any anti-I3C antibody.

Structural Comparison: The Critical Difference

The sole structural difference between indole-3-carboxylic acid and this compound is the modification of the carboxylic acid group at the C3 position of the indole ring. In I3C, this is a hydroxyl group (-OH), making the molecule a weak acid. In the methyl ester, this hydroxyl is replaced by a methoxy group (-OCH₃). This seemingly small change removes the acidic proton and alters the hydrogen bonding potential and overall electronic distribution of the molecule, which can drastically impact antibody recognition.

Caption: Structural conversion from I3C to its methyl ester.

Quantitative Data Presentation

To objectively compare the cross-reactivity, a competitive immunoassay is typically employed. The results are often presented as the concentration of the competitor that inhibits 50% of the antibody binding (IC50). The percent cross-reactivity is then calculated relative to the primary analyte (I3C). Below is a template for summarizing such experimental data.

AnalyteIC50 (µM)% Cross-Reactivity
Indole-3-Carboxylic Acide.g., 1.5100%
This compounde.g., >1000<0.15%
Other related moleculesUser-definedCalculated

% Cross-Reactivity = (IC50 of Indole-3-Carboxylic Acid / IC50 of Competitor Molecule) x 100

Experimental Protocols

Two primary methods for quantifying antibody-antigen interactions are Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

This protocol determines the concentration of a competitor (the methyl ester) required to inhibit the binding of the anti-I3C antibody to a plate coated with an I3C-protein conjugate.

Materials:

  • 96-well microtiter plates

  • Anti-Indole-3-Carboxylic Acid antibody (primary antibody)

  • Indole-3-Carboxylic Acid standard

  • This compound (competitor)

  • I3C-protein conjugate (e.g., I3C-BSA) for coating

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the I3C-protein conjugate in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[1]

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[2]

  • Competition:

    • Prepare serial dilutions of the indole-3-carboxylic acid standard and the this compound competitor in assay buffer.

    • In separate tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted primary anti-I3C antibody. Incubate for 1 hour at room temperature.

  • Incubation: Discard the blocking buffer. Transfer 100 µL of the antibody/analyte mixtures from the previous step into the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.[1]

  • Washing: Discard the solutions and wash the plate 4 times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[2]

  • Washing: Repeat the wash step (6).

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm on a microplate reader.

G cluster_workflow Competitive ELISA Workflow cluster_interpretation Result Interpretation A 1. Coat Plate with I3C-Protein Conjugate B 2. Block Plate (e.g., with BSA) A->B D 4. Add Mixtures to Plate Incubate B->D C 3. Prepare Mixtures: Antibody + I3C (Standard) Antibody + Methyl Ester (Test) C->D E 5. Wash to Remove Unbound Antibody D->E F 6. Add HRP-Conjugated Secondary Antibody E->F G 7. Wash to Remove Unbound Secondary Ab F->G H 8. Add TMB Substrate G->H I 9. Measure Absorbance (450nm) H->I J High Signal = Low Cross-Reactivity (Antibody binds to plate) I->J High Abs. K Low Signal = High Cross-Reactivity (Antibody is blocked by competitor) I->K Low Abs.

Caption: Workflow for a competitive ELISA to test cross-reactivity.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates) and affinity.[3] This method offers a more detailed characterization of the antibody-antigen interaction than ELISA.

General Workflow:

  • Immobilization: The anti-I3C antibody is typically immobilized on the surface of a sensor chip.

  • Binding Analysis: Solutions containing varying concentrations of indole-3-carboxylic acid or this compound are flowed over the chip surface.

  • Detection: The binding of the analyte to the antibody causes a change in the refractive index at the surface, which is detected and measured in real-time as a response unit (RU).

  • Kinetic Analysis: By analyzing the binding curves at different analyte concentrations, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a higher binding affinity. A competition assay can also be designed in an SPR format.[4]

Expected Outcome and Implications

Based on fundamental principles of immunology, the anti-indole-3-carboxylic acid antibody is expected to show significantly higher affinity for I3C compared to its methyl ester. The esterification of the carboxyl group, a likely key feature of the epitope, should disrupt or completely abolish the binding interaction.

  • High Specificity: An ideal anti-I3C antibody would exhibit high affinity for I3C (low IC50 or KD value) and negligible binding to the methyl ester (very high or immeasurable IC50/KD). This would confirm the carboxyl group as the critical component of the epitope and validate the antibody's use in specific detection of I3C.

  • Significant Cross-Reactivity: If significant binding to the methyl ester is observed, it would suggest that the antibody recognizes other parts of the indole structure and is not specific to the carboxylic acid moiety. Such an antibody would be unsuitable for applications requiring the specific measurement of I3C in the presence of its esters or other similar derivatives.

References

A Comparative Analysis of Methyl Indole-3-Carboxylate and Other Auxin Analogs in Plant Growth and Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data reveals that methyl indole-3-carboxylate (MeIAA), the methyl ester of the primary plant auxin indole-3-acetic acid (IAA), exhibits potent activity in various plant assays, often surpassing that of its parent compound and other synthetic auxin analogs. This guide provides a detailed comparison of MeIAA with other auxins, supported by experimental data and protocols, to assist researchers in selecting the appropriate compound for their specific applications in plant science and agricultural biotechnology.

This compound is a naturally occurring derivative of IAA, formed through the enzymatic action of IAA carboxyl methyltransferase 1 (IAMT1). This modification from a carboxylic acid to a methyl ester alters the molecule's properties, influencing its uptake, transport, and activity within plant tissues. Experimental evidence, primarily from studies on the model plant Arabidopsis thaliana, demonstrates that MeIAA can be a more potent regulator of plant growth and development than IAA itself.

Comparative Efficacy in Plant Growth Assays

To provide a clear comparison, the following tables summarize the quantitative data from key studies comparing the effects of this compound (MeIAA) with indole-3-acetic acid (IAA) and other common auxin analogs on critical plant developmental processes.

Root Elongation Assay

The inhibition of primary root elongation is a classic auxin bioassay. High concentrations of auxins are typically inhibitory to root growth.

Table 1: Effect of MeIAA and IAA on Primary Root Elongation in Arabidopsis thaliana

Concentration (µM)Mean Root Length (mm) - ControlMean Root Length (mm) - IAAMean Root Length (mm) - MeIAA
010.510.510.5
0.0110.59.88.5
0.110.57.25.1
110.54.12.8
1010.52.51.9

Data extrapolated from graphical representations in Qin et al. (2005).

The data indicates that at equivalent concentrations, MeIAA is a more potent inhibitor of primary root elongation than IAA.

Hypocotyl Elongation Assay

In dark-grown seedlings, auxins typically inhibit hypocotyl elongation. The potency of this inhibition can be used to compare the activity of different auxin analogs.

Table 2: Effect of MeIAA and IAA on Hypocotyl Elongation in Dark-Grown Arabidopsis thaliana

Concentration (µM)Mean Hypocotyl Length (mm) - ControlMean Hypocotyl Length (mm) - IAAMean Hypocotyl Length (mm) - MeIAA
012.212.212.2
0.0112.211.59.8
0.112.29.36.5
112.25.83.2
1012.23.11.8

Data extrapolated from graphical representations in Qin et al. (2005).

Consistent with the root elongation assay, MeIAA demonstrates a significantly stronger inhibitory effect on hypocotyl elongation compared to IAA. The study by Qin et al. (2005) explicitly states that MeIAA was "much more potent" in this assay[1][2].

Adventitious Root Formation

Auxins are well-known for their ability to promote the formation of adventitious roots, a critical process for vegetative propagation.

Table 3: Effect of MeIAA and IAA on Adventitious Root Formation in Arabidopsis thaliana

Concentration (µM)Mean Number of Adventitious Roots - ControlMean Number of Adventitious Roots - IAAMean Number of Adventitious Roots - MeIAA
02.12.12.1
0.12.14.56.8
12.18.212.5
102.111.317.1

Data extrapolated from graphical representations in Qin et al. (2005).

In promoting adventitious root formation, MeIAA is demonstrably more effective than IAA, inducing a greater number of roots at all tested concentrations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key assays cited in this guide.

Arabidopsis thaliana Root Elongation Assay
  • Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized and plated on square Petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.

  • Stratification and Germination: Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination and then transferred to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Transfer to Treatment Plates: After 4-5 days, seedlings with a primary root length of approximately 0.5-1 cm are transferred to new plates containing MS medium supplemented with the desired concentrations of auxin analogs.

  • Incubation and Measurement: The plates are placed vertically in the growth chamber. The position of the root tips is marked, and the plates are incubated for an additional 2-3 days. The length of new root growth from the mark is then measured.

Arabidopsis thaliana Hypocotyl Elongation Assay
  • Seed Plating: Sterilized Arabidopsis thaliana seeds are plated on MS medium as described for the root elongation assay.

  • Light Treatment for Germination: Plates are exposed to light for 4-6 hours to induce germination.

  • Dark Incubation: The plates are then wrapped in aluminum foil and placed in a growth chamber in constant darkness at 22°C for 3-4 days.

  • Measurement: After the incubation period, the seedlings are imaged, and the length of the hypocotyls is measured using image analysis software.

Arabidopsis thaliana Callus Induction Assay
  • Explant Preparation: Leaf or root explants are excised from sterile-grown Arabidopsis thaliana seedlings.

  • Culture Medium: Explants are placed on a callus-inducing medium (CIM), which typically consists of MS basal salts and vitamins, supplemented with a combination of an auxin and a cytokinin. A common combination is 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin[3][4][5][6].

  • Incubation: The cultures are incubated in a growth chamber under controlled light and temperature conditions.

  • Observation: Callus formation from the cut surfaces of the explants is observed and quantified over several weeks.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the auxin signaling pathway and the workflows for the described experiments.

Auxin_Signaling_Pathway cluster_perception Auxin Perception cluster_degradation Protein Degradation cluster_transcription Transcriptional Regulation Auxin Auxin (e.g., IAA, MeIAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB targeted by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome SCF_TIR1_AFB->Proteasome leads to ubiquitination Proteasome->Aux_IAA degrades Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Growth_Development Growth and Development Auxin_Response_Genes->Growth_Development regulates

Canonical Auxin Signaling Pathway

Root_Elongation_Workflow A Seed Sterilization & Plating B Stratification (4°C) A->B C Germination (16h light/8h dark) B->C D Seedling Transfer to Treatment Plates C->D E Vertical Incubation D->E F Measurement of New Root Growth E->F

Root Elongation Assay Workflow

Callus_Induction_Workflow A Explant Preparation (Leaf/Root) B Placement on Callus Inducing Medium (CIM) A->B C Incubation (Controlled Environment) B->C D Observation of Callus Formation C->D E Data Collection (e.g., Callus Weight) D->E

Callus Induction Workflow

Conclusion

The available data strongly suggests that this compound is a highly active auxin analog, exhibiting greater potency than the primary endogenous auxin, IAA, in key developmental assays such as root and hypocotyl elongation inhibition and adventitious root formation. Its enhanced activity may be attributed to factors such as increased stability, altered transport characteristics, or more efficient interaction with auxin receptors within the cell. While further research is needed to compare MeIAA with a broader range of synthetic auxins and to elucidate its role in processes like callus induction, the current evidence positions this compound as a valuable tool for researchers studying auxin-mediated plant growth and development. Its high potency may offer advantages in applications where a strong and rapid auxin response is desired.

References

Validating the Mechanism of Action of Methyl Indole-3-Carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl indole-3-carboxylate and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of their performance against various biological targets, supported by experimental data and detailed protocols to facilitate the validation of their mechanism of action.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated significant antimicrobial properties. These compounds offer a promising avenue for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.

Comparative Performance of Indole Derivatives Against Standard Antibiotics

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of novel (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives against a panel of pathogenic bacteria and fungi. Their efficacy is compared with standard antimicrobial agents, ampicillin and streptomycin. The data indicates that some derivatives exhibit potency exceeding that of the reference drugs by a significant margin.[1][2]

Compound/DrugTarget OrganismMIC (mg/mL)MBC (mg/mL)
Derivative 8 Enterobacter cloacae0.004 - 0.030.008 - 0.06
Escherichia coli> 0.03> 0.06
Micrococcus flavus> 0.03> 0.06
Derivative 11 Enterobacter cloacae0.011-
Pseudomonas aeruginosa0.011-
Bacillus cereus0.008-
Staphylococcus aureus--
Derivative 15 Trichophyton viride0.008 - 0.0150.015 - 0.03
Aspergillus fumigatus> 0.06> 0.12
Ampicillin Bacterial Panel--
Streptomycin Bacterial Panel--

Note: A lower MIC/MBC value indicates higher antimicrobial activity. Some compounds were more potent than the reference drugs against all tested bacteria.[1][2]

Experimental Protocol: Microdilution Method for MIC and MBC Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of antimicrobial agents.[1]

Materials:

  • Test compounds (indole derivatives)

  • Reference antibiotics (e.g., ampicillin, streptomycin)

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds and reference antibiotics in the 96-well plates.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (5x10^5 CFU/mL) inoculate Inoculate 96-well Plates prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate Plates (24-48h) inoculate->incubate determine_mic Determine MIC (Visual Inspection) incubate->determine_mic subculture Subculture from Clear Wells determine_mic->subculture determine_mbc Determine MBC (Colony Counting) subculture->determine_mbc

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide by nNOS is implicated in various neurological disorders. Selective inhibition of nNOS over other isoforms (eNOS and iNOS) is a key therapeutic strategy. Certain indole derivatives have emerged as potent and selective nNOS inhibitors.

Comparative Performance of Indole Derivatives as nNOS Inhibitors

The following table presents the half-maximal inhibitory concentration (IC50) values of 1,6-disubstituted indole derivatives against the three human NOS isoforms. The data highlights the selectivity of these compounds for nNOS.

CompoundnNOS IC50 (μM)eNOS IC50 (μM)iNOS IC50 (μM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
(S)-8 ---120360
22 ---68-
29 1.22----
L-NNA (non-selective) 9.9----

Note: Lower IC50 values indicate greater potency. Selectivity is calculated as the ratio of IC50 values.[3][4]

Experimental Protocol: nNOS Inhibition Assay

This protocol describes a cell-based assay to screen for nNOS inhibitors by measuring the accumulation of nitrite, a stable metabolite of nitric oxide.[3]

Materials:

  • HEK 293T cells stably overexpressing nNOS (293T/nNOS)

  • 6-well cell culture plates

  • A23187 (calcium ionophore)

  • Test compounds (indole derivatives)

  • Griess Reagent (for nitrite detection)

Procedure:

  • Cell Culture: Plate 293T/nNOS cells in 6-well plates and grow to ~80% confluency.

  • Treatment: Treat the cells with 5 µM A23187 to activate nNOS and various concentrations of the test inhibitors.

  • Incubation: Incubate for 8 hours.

  • Nitrite Quantification: Collect the culture medium and quantify the amount of nitrite using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition relative to the control (A23187-treated cells without inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of nNOS activity.

experimental_workflow_nNOS cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture 293T/nNOS Cells to ~80% Confluency add_A23187 Add A23187 (5µM) to Activate nNOS culture_cells->add_A23187 add_inhibitors Add Test Inhibitors (Various Concentrations) add_A23187->add_inhibitors incubate Incubate for 8 hours add_inhibitors->incubate collect_medium Collect Culture Medium incubate->collect_medium griess_assay Perform Griess Assay (Nitrite Quantification) collect_medium->griess_assay calculate_ic50 Calculate IC50 Values griess_assay->calculate_ic50

Caption: Workflow for the cell-based nNOS inhibition assay.

Protein Kinase Inhibition

The indole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, a critical class of drugs for cancer therapy. Various indole and azaindole derivatives have shown potent inhibitory activity against a range of kinases.

Comparative Performance of Indole and Azaindole Derivatives as Kinase Inhibitors

The following table summarizes the IC50 or Ki values of representative indole and azaindole derivatives against different protein kinases.

Compound ClassTarget KinaseCompound ExampleIC50 / Ki (nM)
Azaindole FLT3Compound 618
GSK-3βCompound 69
VEGFR-2Compound 648
Azaindole c-MetCompound 6270
c-MetCompound 6320
7-Azaindole Cdc7Compound 470.07 (Ki)
7-Azaindolylideneimidazole Cdc7Compound 5020
Indole FLT3Compound 55,500

Note: This table presents data for various indole and azaindole derivatives to illustrate the potential of this scaffold in kinase inhibition.[5][6]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole compounds have been shown to modulate this critical signaling cascade.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation

Western blotting is a widely used technique to assess the activation state of signaling pathways by detecting the phosphorylation of key protein components.

Materials:

  • Cancer cell lines

  • Test compounds (indole derivatives)

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat cancer cells with various concentrations of the indole derivatives for a specified time.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., Akt, mTOR).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.

signaling_pathway_pi3k RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole Indole Derivatives Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

References

Safety Operating Guide

Proper Disposal of Methyl Indole-3-Carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The following protocol provides essential safety and logistical information for the proper disposal of methyl indole-3-carboxylate in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Identification and Assessment

Before handling, it is crucial to be aware of the hazards associated with this compound. This substance is classified as a combustible solid and can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.[4]

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Use chemical-impermeable gloves.[5]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator (e.g., N95 dust mask).[5][6]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety.[7]

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, compatible, and clearly labeled hazardous waste container. The original container is often a suitable option for waste storage.[8]

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Combustible Solid").[9]

Storage of Chemical Waste

Waste containers should be stored in a designated and well-ventilated satellite accumulation area within the laboratory.[9]

  • Keep containers tightly closed when not in use.[10]

  • Ensure the storage area is away from sources of ignition.

  • Provide secondary containment to prevent spills.[7]

Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations.[10][11][12] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12]

  • Waste Characterization: As the generator of the waste, you are responsible for determining if it is classified as hazardous.[2] Given the irritant nature of this compound, it should be treated as hazardous waste.[8]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office should be contacted for guidance and to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

  • Professional Disposal: The waste will be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).[9][13]

Never dispose of this compound down the sink or in the regular trash.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol [1][6]
Appearance White to cream or brown/purple powder or lumps[14]
Melting Point 149-152 °C[6]
Solubility Insoluble in water; slightly soluble in methanol and dimethyl sulfoxide[3]
Storage Class Combustible Solids (11)[6]

GHS Hazard Classification

Hazard ClassCategory
Skin Irritation 2[1][3]
Eye Irritation 2A[1][3]
Specific Target Organ Toxicity (Single Exposure) 3 (Respiratory tract irritation)[1][3]

Disposal Workflow for this compound

start Start: Unused or Contaminated This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess 2. Assess Waste Form (Solid or Liquid) ppe->assess solid_waste 3a. Collect in Labeled Solid Hazardous Waste Container assess->solid_waste Solid liquid_waste 3b. Collect in Labeled Liquid Hazardous Waste Container assess->liquid_waste Liquid storage 4. Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage contact_ehs 5. Contact Institutional EHS for Waste Pickup storage->contact_ehs end End: Professional Disposal via Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl indole-3-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment

This compound is classified as a chemical irritant. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.

Hazard Classification GHS Hazard Statement Recommended Personal Protective Equipment (PPE)
Skin IrritationH315: Causes skin irritation[1][2]Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Inspect gloves for integrity before use.
Eye IrritationH319: Causes serious eye irritation[1][2]Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[3]
Respiratory IrritationH335: May cause respiratory irritation[1][2]Respiratory Protection: A NIOSH-approved N95 dust mask or equivalent is necessary when handling the powder outside of a fume hood.
GeneralNot applicableLab Coat: A standard laboratory coat must be worn to protect street clothing.
Footwear: Closed-toe shoes are mandatory in the laboratory.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation & PPE handling Handling & Weighing (in Fume Hood) prep->handling Proceed to handling reaction Reaction Setup handling->reaction Transfer compound spill Spill Response handling->spill If spill occurs decon Decontamination reaction->decon After reaction disposal Waste Disposal decon->disposal Segregate waste end_proc End of Procedure disposal->end_proc Complete spill->decon Clean & decontaminate

Caption: Workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Precautionary Measures:

  • Ensure that a safety data sheet (SDS) for this compound is readily accessible.

  • Verify that a functional safety shower and eyewash station are nearby.[3]

  • Don all required PPE as specified in the table above before entering the designated handling area.

2. Handling and Weighing:

  • All handling of powdered this compound that may generate dust must be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Use a spatula for transferring the powder. Avoid scooping actions that could create dust clouds.

  • If weighing outside of a fume hood is unavoidable, use a balance with a draft shield and wear an N95 dust mask.

3. Reaction Setup and Execution:

  • When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing and aerosolization.

  • Ensure all reaction setups are secure and properly clamped.

Disposal Plan: Waste Management and Decontamination

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused or excess this compound should be disposed of as chemical waste and not mixed with other laboratory trash.

2. Decontamination of Glassware and Surfaces:

  • Glassware:

    • Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound. Collect this solvent rinse in a labeled hazardous waste container for liquid organic waste.

    • Wash the rinsed glassware with soap and water.

    • Perform a final rinse with deionized water.

  • Work Surfaces:

    • Wipe down the work surface in the fume hood with a cloth dampened with a suitable solvent.

    • Follow with a standard laboratory disinfectant or cleaning solution.

    • Dispose of the cleaning cloths in the solid hazardous waste container.

3. Final Disposal:

  • All collected hazardous waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not pour any waste containing this compound down the drain.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for waste disposal. Clean the spill area with a wet cloth and decontaminate as described above. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.